Technical Documentation Center

Tert-butyl 2-amino-5,5-dimethylhexanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-amino-5,5-dimethylhexanoate
  • CAS: 1543649-61-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-5,5-dimethylhexanoic Acid Tert-Butyl Ester: A Novel Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester, a non-natural amino acid derivative with significant potential in the fields of medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester, a non-natural amino acid derivative with significant potential in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the neopentyl group, offer researchers a valuable tool for introducing steric hindrance and lipophilicity into peptides and small molecule drug candidates. This document will delve into the chemical structure, synthesis, and potential applications of this compound, providing a resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Role of Non-Natural Amino Acids in Modern Drug Discovery

The landscape of drug discovery is in a constant state of evolution, with an ever-present demand for novel molecular entities that exhibit enhanced potency, selectivity, and pharmacokinetic profiles. Non-natural amino acids (NNAAs) have emerged as a powerful asset in this pursuit, offering a means to expand beyond the chemical space defined by the 20 proteinogenic amino acids. The incorporation of NNAAs into peptide-based therapeutics or as scaffolds for small molecules can confer a range of advantageous properties. These include increased resistance to enzymatic degradation, improved metabolic stability, and the ability to probe and modulate protein-protein interactions with greater precision.

2-amino-5,5-dimethylhexanoic acid tert-butyl ester is a compelling example of an NNAA that introduces a unique structural motif: a sterically demanding neopentyl side chain. This feature can be strategically employed to influence the conformational properties of peptides, disrupt key biological interactions, and enhance membrane permeability. The tert-butyl ester functionality serves as a versatile protecting group for the carboxylic acid, which is a cornerstone of modern peptide synthesis and other synthetic transformations.

Chemical Structure and Properties

The chemical identity of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester is defined by its distinct structural components: a chiral alpha-amino acid core, a 5,5-dimethylhexyl (neohexyl) side chain, and a tert-butyl ester protecting group.

PropertyValueSource
IUPAC Name tert-butyl 2-amino-5,5-dimethylhexanoatePubChemLite[1]
CAS Number 1543649-61-1BLD Pharm[2]
Molecular Formula C12H25NO2PubChemLite[1]
Molecular Weight 215.34 g/mol PubChemLite[1]
Monoisotopic Mass 215.18852 DaPubChemLite[1]
Predicted XlogP 2.7PubChemLite[1]

The neopentyl group, characterized by a quaternary carbon, imparts significant steric bulk. This can be advantageous in peptide design to enforce specific backbone conformations or to shield adjacent peptide bonds from enzymatic cleavage. The lipophilic nature of this side chain can also enhance the ability of a drug candidate to cross cellular membranes.

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry.[3] Its key advantage lies in its stability to a wide range of reaction conditions, including those that are basic or nucleophilic, while being readily cleavable under acidic conditions, typically with trifluoroacetic acid (TFA).[3] This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS) strategies.

Structural Diagram (Graphviz):

chemical_structure Figure 1: Chemical Structure of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester cluster_main C_alpha NH2 H₂N C_alpha->NH2 H H C_alpha->H COO_tert_butyl C(=O)O-tBu C_alpha->COO_tert_butyl C_beta CβH₂ C_alpha->C_beta C_gamma CγH₂ C_beta->C_gamma C_delta CδH₂ C_gamma->C_delta C_epsilon Cε(CH₃)₃ C_delta->C_epsilon

Caption: Chemical structure of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester.

Synthesis and Manufacturing

The synthesis of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester typically commences with the parent amino acid, 2-amino-5,5-dimethylhexanoic acid. The key transformation is the esterification of the carboxylic acid with a tert-butyl group. Due to the steric hindrance of the tert-butyl group and the potential for side reactions, direct Fischer esterification is often not the preferred method.

A common and effective strategy for the synthesis of tert-butyl esters of amino acids involves the reaction of the N-protected amino acid with a tert-butylating agent. A plausible and widely applicable synthetic route is outlined below.

Synthesis of the Parent Amino Acid

The precursor, (S)-2-amino-5,5-dimethylhexanoic acid (CAS: 142886-13-3), can be synthesized through various asymmetric synthesis methodologies. These methods are crucial for establishing the desired stereochemistry at the alpha-carbon, which is often critical for biological activity.

Esterification Protocol

A well-established method for the tert-butylation of carboxylic acids, including amino acids, involves the use of tert-butanol in the presence of an acid catalyst.[4]

Step-by-Step Methodology:

  • N-Protection: The amino group of 2-amino-5,5-dimethylhexanoic acid is first protected to prevent side reactions during esterification. The tert-butoxycarbonyl (Boc) group is a suitable choice, introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide or triethylamine.

  • Esterification: The N-Boc protected amino acid is then dissolved in a suitable solvent, such as dichloromethane or tert-butanol itself. An excess of tert-butanol is added along with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reagents like boron trifluoride diethyl etherate can be employed.[4] The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with a mild base like sodium bicarbonate solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-Boc-2-amino-5,5-dimethylhexanoic acid tert-butyl ester.

  • N-Deprotection: The Boc protecting group on the amine can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the final product, 2-amino-5,5-dimethylhexanoic acid tert-butyl ester, typically as a salt (e.g., hydrochloride or trifluoroacetate salt).

Synthesis Workflow (Graphviz):

synthesis_workflow Figure 2: General Synthesis Workflow start 2-Amino-5,5-dimethylhexanoic Acid n_protection N-Protection (e.g., (Boc)₂O, Base) start->n_protection esterification Esterification (tert-Butanol, Acid Catalyst) n_protection->esterification workup Work-up and Purification esterification->workup n_deprotection N-Deprotection (e.g., TFA or HCl) workup->n_deprotection final_product 2-Amino-5,5-dimethylhexanoic Acid Tert-Butyl Ester n_deprotection->final_product

Caption: A plausible synthetic route to the target compound.

Structural Elucidation and Quality Control

The structural integrity and purity of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester are paramount for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the ester and the neopentyl group, as well as signals for the protons on the aliphatic chain and the alpha-carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the primary amine, C-H stretches of the aliphatic and tert-butyl groups, and the C=O stretch of the ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. Chiral HPLC methods can be developed to determine the enantiomeric excess if the synthesis starts from a chiral precursor.

Applications in Drug Discovery and Development

The unique structural characteristics of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester make it a valuable building block in several areas of drug discovery.

  • Peptide and Peptidomimetic Design: The incorporation of this sterically hindered amino acid can enhance the metabolic stability of peptides by protecting them from enzymatic degradation.[5] The neopentyl side chain can also be used to modulate the secondary structure of peptides, which can be crucial for their biological activity. The introduction of such non-natural amino acids can improve the stability, potency, and bioavailability of peptide-based therapies.[6]

  • Small Molecule Synthesis: This compound can serve as a chiral scaffold for the synthesis of more complex small molecules. The primary amine and the protected carboxylic acid provide two handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

  • Pro-drug Development: The tert-butyl ester can function as a pro-drug moiety, which can be cleaved in vivo to release the active carboxylic acid-containing drug. The use of amino acids in pro-drug design can improve properties such as bioavailability and targeted delivery.[7]

Conclusion

2-amino-5,5-dimethylhexanoic acid tert-butyl ester represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a sterically demanding neopentyl side chain and a readily cleavable tert-butyl ester protecting group provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological properties. As the demand for more stable and effective drugs continues to grow, the strategic use of non-natural amino acids like this one will undoubtedly play an increasingly important role in the future of medicine.

References

  • MDPI. (2016). Pharmaceuticals Special Issue: Non-Natural Amino Acids in Drug Design. Retrieved from [Link]

  • The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]

  • Santos, J. L., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2549. Retrieved from [Link]

  • ResearchGate. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-5,5-dimethylhexanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-amino-5,5-dimethylhexanoate (C12H25NO2). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • MDPI. (2016). Pharmaceuticals Special Issue: Non-Natural Amino Acids in Drug Design. Retrieved from [Link]

Sources

Exploratory

Beyond the Genetic Code: Engineering Therapeutic Peptides with Non-Canonical Amino Acids

Executive Summary: The Case for Non-Canonical Engineering In the landscape of modern drug development, native peptides often fail as therapeutics due to rapid proteolytic degradation and poor membrane permeability. The i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Non-Canonical Engineering

In the landscape of modern drug development, native peptides often fail as therapeutics due to rapid proteolytic degradation and poor membrane permeability. The incorporation of Non-Canonical Amino Acids (ncAAs) is not merely a structural novelty; it is a strategic necessity for transforming a labile biological hit into a robust clinical candidate.

This guide moves beyond standard Fmoc-SPPS (Solid Phase Peptide Synthesis) to address the specific chemical engineering required to incorporate steric, electronic, and conformational constraints. We will focus on the causality of synthetic failures—why couplings stall, why racemization occurs—and provide self-validating protocols to overcome them.

Strategic Selection of Building Blocks

Before synthesis begins, the selection of ncAAs must be driven by the specific pharmacological hurdle you intend to overcome.

Table 1: Functional Categorization of ncAAs
ncAA ClassStructural ExamplePrimary UtilitySynthetic Challenge

-Methylated AAs
Aib,

-Me-Phe
Helix stabilization; Proteolytic resistanceExtreme Steric Hindrance: The quaternary carbon blocks nucleophilic attack.
N-Methylated AAs N-Me-Ala, SarcosineMembrane permeability (removes H-bond donor); Conformational rigiditySecondary Amine Nucleophile: Low reactivity; prone to diketopiperazine formation.

-Amino Acids

-Ala,

-Homophe
Foldamer generation; Extended half-lifeCoupling Kinetics: Slower reaction rates; requires optimized activation.
Stapling/Click Handles Olefinic (R8/S5), AzidohomoalanineMacrocyclization; ConjugationOrthogonality: Requires side-chain protection compatible with Fmoc removal.

Overcoming the "Difficult Sequence": Steric Hindrance & Aggregation

The most common failure mode when introducing ncAAs (specifically N-methyl or


-methyl variants) is incomplete coupling due to steric clash. Standard reagents (DIC/Oxyma) often fail here.
The Causality of Failure[1]
  • Steric Shielding: The extra methyl group physically blocks the approach of the activated ester to the nucleophilic amine.

  • Chaotropic Needs: ncAAs often induce hydrophobic collapse (aggregation) of the resin-bound peptide, burying the N-terminus.

Validated Workflow: The "Power Coupling" Decision Tree

The following logic flow dictates the escalation of coupling severity based on steric demand.

CouplingLogic Start Start: ncAA Coupling Standard Tier 1: Standard Coupling (DIC / Oxyma Pure, 50°C) Start->Standard Check1 Validation: Chloranil Test Standard->Check1 Tier2 Tier 2: High Reactivity (COMU / DIPEA or HATU / HOAt) Check1->Tier2 Colorless (Positive) Success Proceed to Capping Check1->Success Blue (Negative) Check2 Validation: Micro-cleavage LC-MS Tier2->Check2 Tier3 Tier 3: Acid Fluoride Activation (TFFH / DIPEA) Check2->Tier3 Incomplete Check2->Success >99% Conv. Tier3->Success

Figure 1: Escalation strategy for sterically hindered amino acid couplings. Note the shift from colorimetric tests to LC-MS for validation.

Detailed Protocol: Coupling Sterically Hindered N-Methyl Amino Acids

Scenario: You are coupling an Fmoc-N-Me-Ala-OH to a resin-bound peptide. The Challenge: The N-methyl group on the incoming AA is not the issue; the issue arises when coupling onto an N-methylated residue (forming a tertiary amide).

Reagents
  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate). Why? COMU offers HATU-like reactivity with better solubility and safety profiles.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Methodology
  • Resin Swelling: Swell resin in DMF for 20 min. Critical: Poor swelling is the silent killer of hindered couplings.

  • Activation (In Situ):

    • Dissolve Fmoc-AA-OH (5 eq) and COMU (5 eq) in minimal DMF.

    • Add DIPEA (10 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes; reactive esters can hydrolyze or rearrange.

  • Coupling:

    • Add mixture to resin.[1]

    • Microwave Option: Heat to 75°C for 10 minutes (except for Cys/His/Arg—keep these at 50°C max to prevent racemization).

    • Room Temp Option: Agitate for 2-4 hours.

  • Monitoring (The Self-Validating Step):

    • Perform the Chloranil Test (Acetaldehyde + Chloranil).

    • Why? The standard Kaiser test detects primary amines. N-methyl AAs have secondary amines, which do not react with ninhydrin. Chloranil turns blue in the presence of secondary amines.

    • Result: If beads are blue, recouple. If colorless, proceed.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Racemization Suppression: The Cysteine/Histidine Problem

When coupling ncAAs adjacent to Cysteine or Histidine, or coupling Cys/His derivatives themselves, base-catalyzed racemization is a major risk.[2]

The Mechanism: High pH (from DIPEA) promotes proton abstraction from the


-carbon, creating a planar enolate intermediate that destroys chirality.

The Solution:

  • Change the Base: Swap DIPEA (

    
     ~10.5) for 2,4,6-Collidine  (
    
    
    
    ~7.4). This provides enough basicity to deprotonate the carboxylic acid but not the
    
    
    -carbon.
  • Change the Additive: Use Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). It creates an active ester that is less prone to oxazolone formation (the pathway to racemization) compared to HOBt.

Orthogonal Protection & Cyclization (Stapling)

Peptide stapling (e.g., RCM or Lactamization) requires "Orthogonal Protection"—side chains that can be deprotected while the peptide is still on the resin, without affecting the N-terminal Fmoc or other side chains.

Diagram: Orthogonal Deprotection Workflow

Orthogonal Resin Peptide on Resin (Fmoc-N-Term + Alloc-Lys) AllocDep Alloc Removal (Pd(PPh3)4 / PhSiH3) Resin->AllocDep Selective Cyclize Cyclization (PyBOP / DIPEA) AllocDep->Cyclize Side-chain Linkage FmocDep Fmoc Removal (Piperidine) Cyclize->FmocDep Continue Synthesis Cleave Final Cleavage (TFA) FmocDep->Cleave

Figure 2: Workflow for on-resin cyclization using Alloc-protected Lysine. This allows the staple to be formed before the peptide is exposed to harsh TFA cleavage.

Protocol: Alloc Removal for Side-Chain Stapling
  • Wash: DCM (3x).

  • Catalyst Prep: Dissolve

    
     (0.1 eq) and Phenylsilane (
    
    
    
    , 10 eq) in DCM.
  • Reaction: Add to resin. Agitate under Argon for 30 mins. Repeat once.

  • Wash: Critical washing with Sodium Diethyldithiocarbamate (0.02 M in DMF) to scavenge Palladium. If you skip this, your peptide will be grey and contaminated with metal.

Quality Control & Analysis

Validating ncAA incorporation requires more than just a mass check.

  • LC-MS: Look for the specific mass shift. Note that N-methyl and standard AAs have the same mass (isomers) if the sequence allows. You must rely on fragmentation patterns (MS/MS).

  • Racemization Check: Use Marfey’s Reagent or chiral chromatography if you suspect epimerization at the ncAA site.

  • Deletion Sequences: If your mass spectrum shows [M - ncAA], your coupling failed. Revisit the "Tier 3" coupling protocol (Acid Fluorides).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Lau, Y. H., et al. (2015).[3] A two-component 'double-click' approach to peptide stapling.[3][4] Nature Protocols, 10, 585–594. [Link]

  • Iris Biotech. (2023).[5] Non-Canonical Amino Acids & Click Chemistry Tools. Iris Biotech GmbH.[6] [Link]

Sources

Foundational

Hydrophobicity profile of Tert-butyl 2-amino-5,5-dimethylhexanoate

An In-Depth Technical Guide to the Hydrophobicity Profile of Tert-butyl 2-amino-5,5-dimethylhexanoate Abstract Hydrophobicity is a critical physicochemical parameter in drug discovery and development, profoundly influenc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrophobicity Profile of Tert-butyl 2-amino-5,5-dimethylhexanoate

Abstract

Hydrophobicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the hydrophobicity profile of Tert-butyl 2-amino-5,5-dimethylhexanoate, a non-canonical amino acid ester. We will explore its structural determinants of lipophilicity, present computational predictions, and detail rigorous experimental methodologies for empirical characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and quantify the hydrophobicity of novel chemical entities.

Introduction: The Central Role of Hydrophobicity in Drug Design

The journey of a drug from administration to its target site is a complex odyssey through varied physiological environments. A molecule's ability to navigate aqueous milieus (like blood plasma) and traverse lipid-rich barriers (like cell membranes) is largely dictated by its hydrophobicity. This property is quantified by the partition coefficient (P), which describes the equilibrium distribution of a neutral compound between an immiscible organic solvent (typically n-octanol) and water. For convenience, this is expressed in a logarithmic form, LogP.[3][4]

  • A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic).

  • A negative LogP value indicates a preference for the aqueous phase (hydrophilic).

  • A LogP of 0 signifies equal distribution between the two phases.[3]

For ionizable compounds, the distribution is pH-dependent and is described by the distribution coefficient, LogD.[5][6] Understanding both LogP and LogD is paramount, as they directly impact solubility, permeability, plasma protein binding, and metabolic stability, collectively shaping the pharmacokinetic and pharmacodynamic fate of a drug candidate.[1] This guide uses Tert-butyl 2-amino-5,5-dimethylhexanoate as a case study to illustrate a multi-faceted approach to characterizing this crucial parameter.

Molecular Profile of Tert-butyl 2-amino-5,5-dimethylhexanoate

To understand the hydrophobicity of Tert-butyl 2-amino-5,5-dimethylhexanoate, we must first dissect its structure.

Chemical Structure:

  • Molecular Formula: C₁₂H₂₅NO₂[7]

  • Key Functional Groups:

    • Tert-butyl Ester: This bulky, aliphatic group is a significant contributor to the molecule's hydrophobicity. The tert-butyl group acts as a "hydrophobic shield" for the polar carboxyl group, increasing its lipophilicity compared to a free carboxylic acid or a smaller methyl ester.[8][9]

    • Neopentyl Side Chain (5,5-dimethylbutyl): The highly branched, all-carbon side chain is inherently non-polar and strongly enhances the overall hydrophobicity.

    • Primary Amine (α-amino group): This is the primary hydrophilic and ionizable center of the molecule. At physiological pH (~7.4), this amine group will be predominantly protonated (-NH₃⁺), drastically increasing the molecule's water solubility and lowering its LogD value compared to its LogP (the partition coefficient of the neutral form).[10]

The interplay between the large, non-polar hydrocarbon portions and the single, ionizable amino group defines the compound's amphipathic character.

Computational Assessment of Hydrophobicity (LogP)

Before embarking on laboratory work, in silico prediction provides a rapid and cost-effective estimation of a molecule's LogP.[11][12] These methods fall into two main categories: atom-based and fragment-based.[11] Atom-based methods sum the contributions of individual atoms, while fragment-based methods sum the contributions of larger molecular fragments.[11][12]

Numerous algorithms exist, each with its own strengths and limitations.[13] For Tert-butyl 2-amino-5,5-dimethylhexanoate, we can aggregate predictions from several sources to establish a consensus range.

Prediction AlgorithmPredicted LogP ValueSource Type
XLogP32.7Atom/Fragment-based[7]
ALogPSVaries by platformAtom-based
CLogPVaries by platformFragment-based[6]
ChemAxonVaries by platformFragment & Property-based

Note: The exact values from different platforms may vary slightly based on the algorithm's training dataset and specific parameters.

The predicted XLogP of 2.7 suggests that the neutral form of the molecule is moderately hydrophobic.[7] However, computational models can struggle with complex intramolecular interactions and the precise influence of bulky groups, making experimental verification essential.[14]

Experimental Determination of Hydrophobicity

Empirical measurement provides the definitive characterization of hydrophobicity. We will detail two gold-standard methodologies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for a hydrophobicity index and the Shake-Flask method for direct LogP/LogD measurement.

Workflow for Hydrophobicity Characterization

The overall process involves a synergistic use of computational and experimental methods to build a complete profile.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_interp Data Synthesis & Interpretation Comp_Pred In Silico LogP Prediction (e.g., XLogP3, ALogPS) RP_HPLC RP-HPLC Method (Hydrophobicity Index) Comp_Pred->RP_HPLC Guides initial method development Shake_Flask Shake-Flask Method (LogP / LogD Measurement) Comp_Pred->Shake_Flask Estimates concentration ranges for analysis Data_Syn Data Synthesis (Compare Predicted vs. Experimental) RP_HPLC->Data_Syn Shake_Flask->Data_Syn ADME_Profile ADME Profile Correlation Data_Syn->ADME_Profile Informs pharmacokinetic predictions HPLC cluster_1 Mobile Phase (Polar) cluster_2 Stationary Phase (Non-Polar, e.g., C18) cluster_3 Elution Profile A Molecule A (Hydrophilic) beads A_peak Peak A A->A_peak B Molecule B (Target Compound) B->beads Moderate Interaction B_peak Peak B B->B_peak C Molecule C (Hydrophobic) C->beads Strong Interaction C_peak Peak C C->C_peak Detector Detector beads->Detector Flow ->

Caption: Hydrophobic compounds interact more strongly with the C18 stationary phase, leading to longer retention times.

  • System Preparation:

    • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) is chosen for its strong hydrophobic retention characteristics. [15] * Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. The TFA acts as an ion-pairing agent to ensure sharp peaks for the amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Tert-butyl 2-amino-5,5-dimethylhexanoate in a 50:50 mixture of Mobile Phase A and B.

    • Prepare a series of hydrophobic standards (e.g., alkylphenones) for calibration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 210 nm.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B (linear gradient)

      • 22-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Record the retention time (t_R) for the target compound and standards.

    • Calculate the retention factor k' = (t_R - t_0) / t_0, where t_0 is the column dead time (measured with a non-retained compound like uracil).

    • A higher k' value indicates greater hydrophobicity. [16]

Method 2: Shake-Flask Method for LogD₇.₄ Determination

This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase. [3][17]It remains the gold standard for its direct, empirical nature.

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to ensure thermodynamic equilibrium.

  • Partitioning Experiment:

    • Accurately prepare a stock solution of the compound in pre-saturated PBS (pH 7.4) at a known concentration (e.g., 100 µM).

    • In a glass vial, combine 5 mL of the compound-containing PBS with 5 mL of pre-saturated n-octanol.

    • Agitate the mixture vigorously on a mechanical shaker for 2-4 hours at a constant temperature (25 °C) to allow partitioning to reach equilibrium.

    • Centrifuge the vial at 2000 x g for 15 minutes to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV (using the method from section 4.2) or LC-MS. A calibration curve must be prepared for quantification.

  • LogD Calculation:

    • The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogD₇.₄ = log₁₀(D)

The Critical Influence of pH: LogP vs. LogD

The primary amine in Tert-butyl 2-amino-5,5-dimethylhexanoate (pKa ≈ 9-10) dictates its pH-dependent hydrophobicity.

  • At acidic pH (e.g., pH 2): The amine is fully protonated (-NH₃⁺). The positive charge makes the molecule significantly more hydrophilic, resulting in a very low LogD.

  • At physiological pH (pH 7.4): The amine is almost entirely protonated. The molecule will be much more soluble in the aqueous phase than its neutral form would suggest. The measured LogD₇.₄ will be significantly lower than the computationally predicted LogP.

  • At basic pH (e.g., pH 11): The amine is deprotonated and neutral (-NH₂). Under these conditions, the molecule's hydrophobicity is at its maximum, and the measured LogD will approximate the true LogP of the neutral species.

LogD cluster_phases Octanol-Water Partitioning struct_neutral Neutral Form (High pH) R-NH₂ Octanol Octanol Phase (Lipophilic) struct_neutral->Octanol Favored Partitioning (High LogP) struct_ion Protonated Form (Low/Physiological pH) R-NH₃⁺ struct_ion:f0->struct_neutral:f0 pKa Equilibrium Water Aqueous Phase (pH 7.4) (Hydrophilic) struct_ion->Water Favored Partitioning (Low LogD₇.₄)

Caption: Influence of pH on the ionization state and partitioning behavior.

Data Synthesis and Implications for Drug Development

By combining computational and experimental data, we can build a robust hydrophobicity profile.

ParameterPredicted/Expected ValueMethodImplication
LogP (neutral) ~2.7Computational (XLogP3) [7]The uncharged molecule is moderately lipophilic, suggesting good potential for membrane permeability.
LogD at pH 7.4 < 1.0 (Expected)Shake-FlaskThe positive charge at physiological pH will increase aqueous solubility but may reduce passive diffusion across membranes. This makes it a potential substrate for transporters. [10][18]
RP-HPLC k' High (relative to polar standards)RP-HPLCConfirms the significant hydrophobic character contributed by the tert-butyl and neopentyl groups.

This profile suggests a molecule with a "split personality": a hydrophobic core masked by a hydrophilic, charged group at physiological pH. This is a common strategy in prodrug design, where an ester might be used to improve absorption, followed by in-vivo hydrolysis to release a more polar active drug. [18]For Tert-butyl 2-amino-5,5-dimethylhexanoate itself, the high hydrophobicity of the core structure balanced by the amine suggests it could be a candidate for oral absorption, but its permeability might be limited by the persistent positive charge.

Conclusion

Characterizing the hydrophobicity of a novel entity like Tert-butyl 2-amino-5,5-dimethylhexanoate requires a multi-pronged strategy. While computational tools provide a valuable starting point, they cannot replace empirical data. Methodologies such as RP-HPLC and the shake-flask method provide the robust, quantitative data needed to make informed decisions in drug development. The analysis reveals a molecule of moderate intrinsic lipophilicity, whose partitioning behavior is dominated by the ionization state of its primary amine. This comprehensive profile is essential for accurately predicting its ADME properties and guiding its future development as a potential therapeutic agent or synthetic intermediate.

References

  • IEEE. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Cowan, R., & Whittaker, R. G. (1990). Hydrophobicity indices for amino acid residues as determined by high-performance liquid chromatography. Peptide Research, 3(2), 75–80. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. QSAR & Combinatorial Science, 27(9), 1016-1025. [Link]

  • Mant, C. T., et al. (2009). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biopolymers, 92(5), 453-469. [Link]

  • Cowan, R., & Whittaker, R. G. (1990). Hydrophobicity indices for amino acid residues as determined by HPLC. ResearchGate. [Link]

  • He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry, 44(10), 834-846. [Link]

  • CompuDrug. (n.d.). PrologP. [Link]

  • Valkó, K., et al. (1997). Physicochemical Basis of Amino Acid Hydrophobicity Scales: Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. Analytical Chemistry, 69(11), 2022–2029. [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-amino-5,5-dimethylhexanoate (C12H25NO2). [Link]

  • Mol-Instincts. (2025). The physical and chemical properties of tert-butyl ((1R,2S,5S)-2-amino-5-((dimethylamino)carbonyl)cyclohexyl)carbamate (CAS: 365998-36-3). [Link]

  • Hruby, V. J., & Udenfriend, S. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(31), 6776-6783. [Link]

  • Talebian, A., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149. [Link]

  • ResearchGate. (n.d.). Amide-to-ester substitutions modify the permeability and ADME properties of natural and synthetic cyclic peptides. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Karpen, J. W., & Fink, A. L. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2276. [Link]

  • Kellogg, G. E., & Abraham, D. J. (2000). Hydrophobicity: Shake Flasks, Protein Folding and Drug Discovery. Current Opinion in Structural Biology, 10(5), 651-656. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design, 8(3), 231-242. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [Link]

  • ResearchGate. (n.d.). LogP of Amino acids.[Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ...).
  • PubChem. (n.d.). (2S)-2-amino-5,5-dimethylhexanoate. [Link]

  • Grimm, H. P. (2013). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. mAbs, 5(2), 229-245. [Link]

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

  • Ogasa, C., et al. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. J-STAGE. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Burke, T. G., & Mi, Z. (1994). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 37(4), 40-46. [Link]

  • PubChem. (n.d.). (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]

  • Wikipedia. (n.d.). Hydrophobicity scales. [Link]

  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • Urry, D. W., et al. (1991). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. Biopolymers, 31(1), 1-11. [Link]

  • Abeln, S., & Frenkel, D. (2015). The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures. PLoS ONE, 10(5), e0126424. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Me-phenoxy (CAS 41115-75-7). [Link]

Sources

Exploratory

A Comparative Analysis of Tert-butyl 2-amino-5,5-dimethylhexanoate and Leucine tert-butyl ester: Structure, Reactivity, and Synthetic Utility

An In-depth Technical Guide for Drug Development Professionals Executive Summary: This technical guide provides a detailed comparative analysis of two structurally related yet functionally distinct amino acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary:

This technical guide provides a detailed comparative analysis of two structurally related yet functionally distinct amino acid derivatives: Tert-butyl 2-amino-5,5-dimethylhexanoate and Leucine tert-butyl ester. While both molecules share the common feature of a tert-butyl ester protecting group, their core amino acid scaffolds dictate their divergent applications in synthetic chemistry. Leucine tert-butyl ester, derived from a natural proteinogenic amino acid, is a foundational building block in solid-phase peptide synthesis (SPPS). In contrast, Tert-butyl 2-amino-5,5-dimethylhexanoate, a non-proteinogenic amino acid, serves as a specialized architectural element in the synthesis of complex small-molecule pharmaceuticals. This guide will dissect their structural nuances, compare their physicochemical properties, and elucidate the strategic rationale behind their selection in different drug development contexts, supported by detailed experimental protocols and workflows.

Introduction: The Strategic Role of Protected Amino Acids in Synthesis

In the landscape of pharmaceutical development, amino acids and their derivatives are indispensable chiral building blocks. To facilitate their controlled incorporation into larger molecules, transient chemical modifications in the form of "protecting groups" are essential. These groups mask reactive functional moieties, such as the α-amino and carboxyl groups, preventing unwanted side reactions during synthesis.

The tert-butyl (tBu) group is a cornerstone of modern synthetic strategies, particularly for protecting carboxylic acids as tert-butyl esters (-OtBu).[1] Its principal advantage lies in its stability under a wide range of conditions, including the basic environments used for Fmoc deprotection in peptide synthesis, while being readily cleavable under specific acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3] This "orthogonal" stability is fundamental to multi-step synthetic campaigns.[3]

This guide examines two molecules that leverage this protecting group: one derived from the natural amino acid Leucine and the other a non-natural analogue. Their comparison offers critical insights into how a subtle change in a side-chain structure can fundamentally redefine a molecule's role from a component of biologics to a scaffold for novel small-molecule drugs.

Molecular Structure and Physicochemical Properties

The primary distinction between the two molecules lies in the structure of the amino acid side chain. This difference, while seemingly minor, profoundly impacts their steric profile, lipophilicity, and ultimately, their application.

Leucine tert-butyl ester

Leucine tert-butyl ester is the C-terminal protected form of L-leucine, one of the twenty proteinogenic amino acids. Its side chain is an isobutyl group, which is common in protein structures. It is widely used as a building block in the synthesis of peptides and proteins.[4]

Figure 1: Chemical Structure of Leucine tert-butyl ester.

Table 1: Physicochemical Properties of Leucine tert-butyl ester

PropertyValueSource(s)
Synonyms H-Leu-OtBu, L-Leucine t-butyl ester[5][6]
Molecular Formula C₁₀H₂₁NO₂[5]
Molecular Weight 187.28 g/mol (Free Base)[5]
CAS Number 2748-02-9 (for HCl salt)[5][7]
Appearance White powder[4]
Melting Point 163-167 °C (for HCl salt)
Tert-butyl 2-amino-5,5-dimethylhexanoate

This compound is a non-proteinogenic, or "unnatural," amino acid derivative. The name "hexanoate" denotes a six-carbon backbone. The key feature is its neopentyl side chain (-CH₂CH₂C(CH₃)₃), which contains a quaternary carbon. This side chain is significantly bulkier and more lipophilic than leucine's isobutyl group.

Figure 2: Chemical Structure of Tert-butyl 2-amino-5,5-dimethylhexanoate.

Table 2: Physicochemical Properties of Tert-butyl 2-amino-5,5-dimethylhexanoate

PropertyValueSource(s)
Molecular Formula C₁₂H₂₅NO₂[8]
Molecular Weight 215.33 g/mol [8]
CAS Number 1543649-61-1[9]
Predicted XlogP 2.7[8]
Appearance Not widely reported; typically an oil or solid-
Comparative Structural Analysis: The Decisive Role of the Side Chain

The functional divergence of these molecules originates from their side chains. The diagram below highlights this key structural difference.

G cluster_0 Leucine tert-butyl ester cluster_1 Tert-butyl 2-amino-5,5-dimethylhexanoate cluster_2 Common Scaffold a Isobutyl Side Chain -CH₂-CH(CH₃)₂ b Neopentyl Side Chain -CH₂-CH₂-C(CH₃)₃ c α-Amino-tert-butyl-ester Core c->a Proteinogenic Building Block c->b Non-Proteinogenic Scaffold

Figure 3: Logical relationship of the core structures.

The neopentyl group in Tert-butyl 2-amino-5,5-dimethylhexanoate introduces significant steric bulk compared to leucine's isobutyl group. This has two major consequences:

  • Receptor/Enzyme Interaction: The bulky, rigid nature of the neopentyl group can be exploited to probe or occupy specific pockets within a protein's active site, potentially leading to higher binding affinity or selectivity.

  • Metabolic Stability: The quaternary carbon center makes the side chain highly resistant to metabolic degradation by enzymes like cytochrome P450, a desirable property for increasing a drug's half-life.

Synthesis and Reactivity

While their core structures differ, both molecules can be synthesized via similar esterification routes, and they share the same fundamental reactivity profile governed by the tert-butyl ester.

General Synthesis of tert-Butyl Amino Acid Esters

A common method for preparing tert-butyl esters involves the direct esterification of an N-protected amino acid with tert-butanol or the use of tert-butyl acetate with a strong acid catalyst.[10][11]

Experimental Protocol: Synthesis of a Generic N-Boc-Amino Acid tert-Butyl Ester

  • Setup: To a solution of N-Boc-amino acid (1.0 eq) in tert-butyl acetate (used as both reagent and solvent), add perchloric acid (HClO₄, ~0.1 eq) dropwise at room temperature.[11]

  • Reaction: Stir the mixture for 18-24 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Reactivity Profile: Acid-Mediated Deprotection

The key chemical utility of the tert-butyl ester is its selective removal under acidic conditions. This process proceeds via a stabilized tertiary carbocation intermediate, making the cleavage rapid and efficient.

DeprotectionWorkflow start R-COO-tBu (Protected Amino Acid) intermediate Protonation of Carbonyl Oxygen start->intermediate Step 1 reagent TFA (Trifluoroacetic Acid) Scavenger (e.g., TIS) reagent->intermediate scavenging t-Butyl Cation Trapped by Scavenger reagent->scavenging cleavage Formation of t-Butyl Cation + R-COOH (Free Acid) intermediate->cleavage Step 2 cleavage->scavenging Step 3 product Deprotected Amino Acid scavenging->product Final Product

Figure 4: Workflow for acid-catalyzed deprotection of the tert-butyl ester.

This deprotection is a cornerstone of both Boc and Fmoc/tBu solid-phase peptide synthesis strategies, allowing for the final release of the synthesized peptide from the resin and removal of all side-chain protecting groups in a single step.[2]

Core Applications and Functional Distinctions

The structural differences directly translate into distinct, non-overlapping applications in drug discovery and development.

Leucine tert-butyl ester: A Workhorse in Peptide Synthesis

Leucine tert-butyl ester is a commodity chemical in the field of peptide chemistry. Its primary role is as a protected building block for incorporating leucine residues into a growing peptide chain, particularly in solution-phase synthesis or as the first amino acid attached to a resin in SPPS.[4][12]

Workflow: Dipeptide Synthesis using H-Leu-OtBu

DipeptideSynthesis Leu H-Leu-OtBu (C-terminus protected) Dipeptide Fmoc-AA-Leu-OtBu (Protected Dipeptide) Leu->Dipeptide AA2 Fmoc-AA-OH (N-terminus protected) AA2->Dipeptide Coupling Coupling Reagents (e.g., HBTU, DIEA) Coupling->Dipeptide FinalPeptide H-AA-Leu-OH (Final Dipeptide) Dipeptide->FinalPeptide Deprotection Steps Deprotection 1. Piperidine (Fmoc removal) 2. TFA (tBu removal) Deprotection->FinalPeptide

Figure 5: Simplified workflow for a dipeptide synthesis.
Tert-butyl 2-amino-5,5-dimethylhexanoate: A Specialized Building Block for Small Molecules

Non-proteinogenic amino acids like this one are rarely used in traditional peptide synthesis. Instead, they are high-value intermediates for small-molecule drugs, where novelty and specific pharmacophoric features are paramount. The bulky neopentyl side chain can serve as a "pharmacological anchor" or a "metabolic shield." A notable parallel is the use of the complex derivative tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate as a key intermediate in the synthesis of the Factor Xa inhibitor Edoxaban, an oral anticoagulant.[13][14] This demonstrates the established role of such custom amino acid structures in constructing highly complex and specific therapeutic agents.

Conclusion

The comparison between Tert-butyl 2-amino-5,5-dimethylhexanoate and Leucine tert-butyl ester serves as an excellent case study in molecular purpose.

  • Leucine tert-butyl ester is a derivative of a natural blueprint, designed for the systematic and predictable assembly of peptides. Its value lies in its conformity to established biological and synthetic systems.

  • Tert-butyl 2-amino-5,5-dimethylhexanoate is a synthetic invention, designed to introduce unnatural structural features into a molecule. Its value lies in its deviation from natural structures to achieve specific pharmacological goals, such as enhanced metabolic stability or unique receptor interactions.

For researchers, scientists, and drug development professionals, understanding this distinction is critical. The choice between these two molecules is not one of preference but of strategic intent: to build upon nature's templates (peptides) or to create entirely new chemical entities (small-molecule drugs).

References

  • BenchChem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQTYUSMwqmAD3zn40WhQmVnnJH5UKCLG70WPSPqzJVR0dxeOznQuVynhYi8Ly2mNF0jR9wA2vKuKAHd6OaRukKNaY2R9JqOLrNZ-xRZ-436qozRXvEtLgmCNXemb6uTe4BJPMN4QQdVl9WzXyPBiuMUnRf8xg6HqmEhgwWJ-rjkJjnQ5BDdBelKP2uwsU_FVsXY4P3bGl5ISeKR5dCz-ZkRr843G-9HRBDcQLc4C0kQI86MBtjoITIIGEfZ5CfE2NSzw==]
  • BenchChem. A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoLeo0y1OQxvBGvWqPh3syprgAoQMQ_Ds_UglSp-RUbymdtmtSPs6-M6FHESHNTEF-KY5jC6hvDtQcaCUGfkRlQaYLN95RpuvTwLUTaqfK2Cu0lI4e514X2qnR-KmoB7_canifATlGrzUBDZ6kaJhscgUBHfRVW27R54eNQHHCwIsHKqx2VdPjcRyn3X8JRp128wry0szpcJd-GafMsWFFDoWbVBYfuoia0-J3_tBJSQ==]
  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbwUVPFIHToonBGkoaT0Tm2KFsvS5dqDhC0m3lcQlqsM9hi9DuASiZa01qtOGOdRAqmy0y9GSFIgI01L1Z5ciOiAVhL_ArdzcTb3CussLtG0vYs6Xp8WB8Dfd-SSrpHQmWqXwaiUAe926WS_VhhIiR2cZk_VaCv5lte_Yy3CWy1SUJpJoiZmoonIAZYpcxwFypyhucCdi8-NrPKeGcXGeRWM=]
  • PureSynth. L-Leucine Tert-Butyl Ester Hydrochloride 98.0%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTNdVBwAeM6Wc92dX2VkIIOovBj8CjLKPj06Fic21oDF15C7nOEuMMJfJpZTb3N7XMEKPv0LLdBu5gdMRcUkWhCod5q-TEjCpIPxBvL09xrqj0auy8CzWHw2rp-Aj1uG0PM3a2raegPRePiyTGOiVw0F6GnDGvu8q6jynLP7Bt2zAddivB-VsnFr7fPWsKP0Q4qK0=]
  • Mol-Instincts. The physical and chemical properties of tert-butyl ((1R,2S,5S)-2-amino-5-((dimethylamino)carbonyl)cyclohexyl)carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4PIzjkmorae4-sD4VZyAdDReoBTjwjOBZQT0Qx5lC3ZvaJ_YjLFiYeqoBC01AxipY_FqhiqaM47Vk0X-VoDmlAH29kDXpxwnOM7krmR_h4tQsngErN-2t2l6WqthnwslgC1zQw0Y4ha_iAd8ShDoBzlOL]
  • PubChemLite. Tert-butyl 2-amino-5,5-dimethylhexanoate (C12H25NO2). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXizTOmZbog2h-WZ8gxl4t24GdPdNxl0Ag6-W22jE58Fhm_WPWR90gQ3CSURBGbfSp9AHAC2d0OGMgaLEP1b_e2mB3VxxyQMXtVg-hsJu39cUawvbtgNkPsQqe_lVK8xgb95t57XVMGHCASFtb]
  • Santa Cruz Biotechnology. L-Leucine tert-butyl ester hydrochloride | CAS 2748-02-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzRsx5JurabXj1hiJ6ADb1vT3UDmuqdPItMuXw4ZbsNkOlYtwvkldVVAYabSSM8JHaz2PA14YVZf-Y3gR3nonGFlEAqlKp1FUm8vnDA1RwMoBEMn8Ea6XESj_22QTeQZDMsuL-8gGZB2qxeOnpgQnFC9bBxYnkqkLocjpGeyPyfLUfSQ==]
  • MilliporeSigma. L-Leucine tert-butyl ester 2748-02-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeTetcSniJ7-J_irxVM37nT76v4olCl4VyZsfGHDo77RC5nz33CbRdcW8EIJ4BEQBCSrOFUeAUYHnakU2bakxCwhkPszwSyExOSciPjqdpEtYLstyOSB1E6Cf3w_Z5a7bud4IExkkPK8qd7achQZLM]
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg_MRyy3mYnqPKHOxkTHre0KjIU0hGnhfWbTSHDNhgL59p9K0uuRkPXyq8C7J-5jOZGw2GZVwAsxzL5v6TM5GhZkDLb47iDvvjrKFmSmOSSPaV0Zds1rfvIXpsu0EXRvL7T0qBRMR5QhxeW6GfVtxHlcj4I1WVxanL-sSOvoa6rZudEYbuQHQUO2PvS9bMLxuNriN4-F0YJQEQZwb]
  • Chemicalbook. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN3eZ32qJqo_9d0W5THPpiA_mMHvixryFSuXw7i-nusPHJyR-ggvanYJuH854ibyPu4HE_B-fxNjCnHGtHkeWsNs5vXzT7wq1uG2lszAlJiizqagdd4AfabdBKDHRBY9ZK3gfIZ19MiDvEmeGXakXm]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Boc-D-tert-leucine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwnC2bAWP1rV0K1-AMva4TouB8fzDkXib9syG-eGF3882bpm4TB0nc0uZCotdJPB1DQ78Bgh2UiWvn2JMYvAntsSnAgOSfeWO0ckShLFSpipnxrTHBVs4fCZttdNYRaNq-gGpkLxgce0JxbI_BiAqbk3BgV1N7RjnMVMp7bo18i9XGFNmf81k8gIiDw_O1gnakdqWi7uqFHKy7zNHJXc8afxOM9iu4-CgQUJ5kUxFdEWNJOJKPFJk=]
  • Google Patents. US6180374B1 - Method for preparing tert-leucine and analogues thereof in enantiomeric form and intermediates therein. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvzeFURXcGd3WmDIDiOAjbWpo36FCk5pEfxCB95Xc9R0Apun5OJve5f4JMaVx25jExkSmI-RO6B1zTwsINfrnHGzyA4K0drlO_UmiZrm2NV9vOrRh6aSK6qAnIvVw8SvjBk2nWKFUpn6kL]
  • Thieme. Synthesis of tert-Leucine and Related Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ZCGbLnO9F0WK7w0j_R8cB2yyV9TwNhr49MdUSNXGL_TauuG3wuIhH8wFkZdRx0IMUK5VQM51e9KLBuTP4SFGpdY1RGuOnmvhm91vBwRJ998wBwE9PR79PQ==]
  • Sigma-Aldrich. L-Leucine tert-butyl ester hydrochloride | 2748-02-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc3mL6921cZ7bfrW7zUN0p4Rq-C3uTyPFdwnWjTQVOlfW2MRpyYDhdKHLfzCjwgH3xzeCSPaA_zbCFmvmcfW_rJ3dn1Aj1uNbrpOdwEgMDSIJmOcrVB9qMReb3KOEv3TVbGDtKRWm-GjqAZeB3W8DfHP5yCYyKuPKny-malhpCdUDw7JsIoSMnr1Hs]
  • Springer. Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvRzoB_ArlBdjj7nsD8HuEjprpGQv6B-HhrEDzELnqNuwILSzcnFaG8R3QMEuckyudn0cj2GGeIrvnsKnIeknfjrW1H53BNVJE1i1ZjAIdy8m_ThCBgjxI2dIOucLh2sXksHnSXwsS4gTTMgFxAuyXujBm084=]
  • ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnSjqgZTEaUfAVzqKZx5mmtgyqxoikY4X0ARER1JM8XVqe9q0h3ZLeV7A2zy8YiUBPSSioKIXkf3Ww99PG1G_Q5TdsSevsiR9VPZiFRQpmgcoz8lkQ711VfN_7hvF5Ap-Kj53I]
  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyX6999msH2Mf4f--NabPVbrXrqOarO3WZTTkeooCoo-ZUaDswIrAnALMVgA8Tdox876tvg-S05H1MOTKeRyjqltbDs_w6mNHXMwORnpWRbAEerF9VLTkldNhMTJoWMj3qKGrK21HHxXqTyg==]
  • Chem-Impex. L-Leucine tert-butyl ester hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ93HRbftVrq3myvnUbgzxEKcn8PYESCVQF0GLW2ftB-qz1muSnhxqZRGsgokokJcJJzeexMfwidGvrGr97vOwxOhGcu9v6VivsgzGSLdm7GeqND_fwoNiBgOjiLqNME3xkw==]
  • BenchChem. Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.
  • Cayman Chemical. H-Leu-OtBu (hydrochloride) (CAS 2748-02-9). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9T4mVBeq3Pp82XS8u5a_vlXXwgt6Nf9Tb40JSLiDtArgNUdcxS7iQZRGkEez0ehZCMIbotAqqBi2RLS2EsVvkxAiqruVZH2aIfUpWoGwRsElvTypJQDQ2tBugpJnb-WzxXg91zUkUc4YH2bMt1k5zsWTmibLdz2_YlY4=]
  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_DQI8bb0SFzRXI3v8y9r5Egim7PKgBv_x46pK4HorQNkk49lD2DXnJfIjoUAMjPDG6Qw48bWGFi9xyPaqWiEZGH70jWeESUh8uqgKaeAZbnCFTLRqVAh_txt8doLlVJHobISudetIITFD]
  • BLD Pharm. 1543649-61-1|tert-Butyl 2-amino-5,5-dimethylhexanoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU9w-GGH0vc5iAUpLlXlTT8jUMeD9p-2rdVXlwXy6HW7HquobdFl6i8fjomVksBC2pCjU1vLl7fyynmoyPu_EMmxdPciZNwk84tzuBjS3mJlCE4b5sasyk2YJT2pSDmO7Cr8gjD1y6bH63Db6x]

Sources

Foundational

The Strategic Application of Bulky Hydrophobic Amino Acid Esters in Modern Drug Discovery: A Technical Guide

Introduction: Overcoming Pharmacokinetic Hurdles with Intelligent Prodrug Design In the landscape of contemporary drug discovery, the intrinsic physicochemical properties of a lead compound can often be the barrier betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Pharmacokinetic Hurdles with Intelligent Prodrug Design

In the landscape of contemporary drug discovery, the intrinsic physicochemical properties of a lead compound can often be the barrier between a promising molecule and a viable therapeutic. Poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism are common challenges that can prematurely terminate the development of otherwise potent drug candidates. The strategic derivatization of a parent drug into a transiently inactive form, known as a prodrug, is a well-established and powerful approach to surmount these pharmacokinetic obstacles.[][2][3] Among the various prodrug strategies, the esterification of a parent molecule with bulky, hydrophobic amino acids has emerged as a particularly effective and versatile tool.

This technical guide provides an in-depth exploration of the core principles, strategic applications, and practical methodologies for leveraging bulky hydrophobic amino acid esters in drug discovery. We will delve into the causal mechanisms by which these promoieties enhance drug delivery, provide field-proven experimental protocols for their evaluation, and showcase successful case studies of marketed drugs that have capitalized on this elegant approach.

The Rationale: Why Bulky Hydrophobic Amino Acid Esters?

The selection of a promoiety is a critical decision in prodrug design, with the ideal candidate offering a stable linkage that is readily cleaved in vivo to release the active drug, while being non-toxic itself.[4] Bulky hydrophobic amino acids, such as valine, leucine, isoleucine, and phenylalanine, present a unique combination of properties that make them exceptional candidates for this role.

  • Enhanced Lipophilicity and Membrane Permeability: The nonpolar side chains of these amino acids significantly increase the overall lipophilicity of the prodrug. This increased lipophilicity facilitates passive diffusion across the lipid-rich intestinal membrane, a crucial step for oral drug absorption.[]

  • Hijacking Endogenous Transport Systems: A key advantage of using amino acid esters is their ability to be recognized and transported by endogenous nutrient transporters, such as the L-type amino acid transporter 1 (LAT1) and the peptide transporter 1 (PEPT1), which are highly expressed in the intestinal epithelium.[4][5] This active transport mechanism can dramatically improve the absorption of polar parent drugs that would otherwise be poorly absorbed.

  • Steric Hindrance and Protection from Premature Metabolism: The bulky nature of the amino acid side chain can provide steric hindrance, protecting the ester linkage from premature hydrolysis by gastric acid and intestinal enzymes. This ensures that a greater proportion of the intact prodrug reaches the site of absorption.

  • Controlled Release and Sustained Exposure: The rate of enzymatic hydrolysis of the ester bond can be modulated by the choice of the amino acid. More sterically hindered amino acids can lead to a slower rate of parent drug release, potentially resulting in a more sustained therapeutic effect.[4]

The following diagram illustrates the conceptual workflow of employing a bulky hydrophobic amino acid ester prodrug to enhance oral bioavailability.

G cluster_0 Gastrointestinal Tract cluster_1 In Vivo Activation Poorly Absorbed Drug Poorly Absorbed Drug Intestinal Epithelium Intestinal Epithelium Poorly Absorbed Drug->Intestinal Epithelium Low Permeability Amino Acid Ester Prodrug Amino Acid Ester Prodrug Amino Acid Ester Prodrug->Intestinal Epithelium Enhanced Permeability & Active Transport Esterases Esterases Amino Acid Ester Prodrug->Esterases Hydrolysis Systemic Circulation Systemic Circulation Intestinal Epithelium->Systemic Circulation Absorption Systemic Circulation->Amino Acid Ester Prodrug Active Drug Active Drug Amino Acid Amino Acid Esterases->Active Drug Esterases->Amino Acid TAF_Activation cluster_0 Hepatocyte/Lymphocyte TAF Tenofovir Alafenamide (TAF) Intermediate Alanine & Phenol Cleavage TAF->Intermediate Cathepsin A Tenofovir Tenofovir Intermediate->Tenofovir Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP AMPK/PRKAG2 Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP Adenylate Kinase 2 Inhibition of Viral\nReverse Transcriptase Inhibition of Viral Reverse Transcriptase Tenofovir_DP->Inhibition of Viral\nReverse Transcriptase

Caption: Intracellular activation of Tenofovir Alafenamide (TAF).

Experimental Protocols for Evaluation

A rigorous and systematic evaluation of amino acid ester prodrugs is essential to validate their potential. The following protocols are foundational for assessing the key parameters of these compounds.

Protocol 1: In Vitro Stability in Simulated Gastric and Intestinal Fluids

Causality: This assay is critical for determining if the prodrug can withstand the harsh acidic environment of the stomach and the enzymatic milieu of the small intestine to remain intact for absorption. A stable prodrug is a prerequisite for successful oral delivery.

Methodology:

  • Prepare Simulated Gastric Fluid (SGF): Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL. The final pH should be approximately 1.2.

  • Prepare Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. Dilute to 1000 mL with water.

  • Incubation:

    • Prepare stock solutions of the prodrug and parent drug in a suitable solvent (e.g., DMSO).

    • Spike the prodrug into pre-warmed SGF and SIF at a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.

    • Incubate the samples at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentrations of the prodrug and the parent drug using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the half-life (t½) of the prodrug in each fluid.

Protocol 2: Caco-2 Cell Permeability Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay provides a reliable in vitro model to assess the intestinal permeability of a compound and to identify whether it is a substrate for active transporters or efflux pumps.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable. Additionally, the permeability of a paracellular marker, such as Lucifer yellow or mannitol, should be assessed.

  • Transport Studies:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) transport (absorptive direction), add the test compound (prodrug) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) transport (secretory direction), add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

    • Analyze the concentrations of the prodrug and parent drug in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for efflux transporters.

The following diagram outlines the workflow for a Caco-2 permeability assay.

Caco2_Workflow Start Start: Caco-2 cells cultured on Transwell inserts for 21 days Integrity_Check Monolayer Integrity Check (TEER measurement) Start->Integrity_Check Transport_AB Apical-to-Basolateral (A-B) Transport Study Integrity_Check->Transport_AB Transport_BA Basolateral-to-Apical (B-A) Transport Study Integrity_Check->Transport_BA Sampling Sample Collection from Donor and Receiver Chambers Transport_AB->Sampling Transport_BA->Sampling Analysis LC-MS/MS Analysis of Prodrug and Parent Drug Sampling->Analysis Data_Analysis Calculate Papp and Efflux Ratio Analysis->Data_Analysis End End: Permeability Assessment Data_Analysis->End

Caption: Caco-2 cell permeability assay workflow.

Protocol 3: In Vitro Metabolic Stability in Liver Homogenates

Causality: The liver is the primary site of drug metabolism. Assessing the stability of a prodrug in liver homogenates provides an early indication of its susceptibility to first-pass metabolism. The goal is for the prodrug to be rapidly converted to the parent drug in the liver, while the parent drug itself should have acceptable stability.

Methodology:

  • Prepare Liver Homogenate: Homogenize fresh or frozen liver tissue (e.g., human, rat, mouse) in a cold buffer (e.g., phosphate buffer, pH 7.4). Centrifuge the homogenate at a low speed (e.g., 9000g) to obtain the S9 fraction, which contains both microsomal and cytosolic enzymes.

  • Incubation:

    • Prepare a reaction mixture containing the liver S9 fraction, a NADPH-regenerating system (for phase I metabolism), and buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the prodrug at a final concentration of 1-10 µM.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the concentrations of the prodrug and parent drug by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining prodrug versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression line.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) * (mL incubation / mg protein) * (mg protein / g liver) * (g liver / kg body weight)

Challenges and Future Directions

While the use of bulky hydrophobic amino acid esters has proven to be a highly successful strategy, it is not without its challenges. The rate of enzymatic hydrolysis can be highly variable between individuals, potentially leading to inter-patient variability in drug exposure. [5]Additionally, the promoiety itself, while generally considered non-toxic, must be carefully evaluated for any potential off-target effects. [6] Future research in this area is likely to focus on the development of more sophisticated prodrug designs that offer even greater control over the rate and site of drug release. This may involve the use of di- or tri-peptide promoieties to target specific peptide transporters with higher affinity and selectivity, or the incorporation of linkers that are sensitive to specific enzymes that are overexpressed in diseased tissues, such as tumors.

Conclusion

The application of bulky hydrophobic amino acid esters represents a powerful and versatile strategy in modern drug discovery. By intelligently masking the physicochemical liabilities of a parent drug, this approach can significantly enhance its oral bioavailability, leading to more effective and convenient therapies. A thorough understanding of the underlying mechanisms of transport and metabolism, coupled with a rigorous experimental evaluation, is paramount to the successful design and development of these next-generation prodrugs. As our understanding of biological transport systems continues to grow, so too will the opportunities for innovative prodrug designs that can unlock the full therapeutic potential of challenging drug candidates.

References

  • Pescovitz, M. D., et al. (2001). Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients. Antimicrobial Agents and Chemotherapy, 45(10), 2811–2815.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin Enacarbil?
  • Fung, H. B., et al. (2017). Tenofovir Alafenamide Fumarate: A New Tenofovir Prodrug for the Treatment of Chronic Hepatitis B Infection. The Journal of Infectious Diseases, 216(suppl_8), S788–S793.
  • Patsnap Synapse. (2024, June 14).
  • U.S. Food and Drug Administration. (2010, June 30). 22257 Valganciclovir Clinical PREA.
  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of GABAPENTIN ENACARBIL in HORIZANT therapy?
  • Pacifici, G. M. (2021). Clinical Pharmacology of Ganciclovir and Valganciclovir in Infants and Children. Medical Sciences, 9(2), 34.
  • Hogg, M., & Vear, A. (2013). Gabapentin enacarbil extended release for the treatment of postherpetic neuralgia in adults. Pain and Therapy, 2(2), 105–116.
  • Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. (2025, March 16). YouTube.
  • Patsnap Synapse. (2024, June 14).
  • Ray, A. S., et al. (2016). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Antiviral Research, 129, 95–109.
  • Gunic, E., & Mehellou, Y. (2018). Current and future use of nucleo(s)tide prodrugs in the treatment of hepatitis C virus infection. World Journal of Gastroenterology, 24(7), 765–777.
  • Pescovitz, M. D., et al. (2001). Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients.
  • ChemicalBook. (2024, June 5).
  • Inxight Drugs. (n.d.). Gabapentin enacarbil.
  • National Center for Biotechnology Information. (n.d.). Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy).
  • Rautio, J., et al. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online, 6(8), 858-874.
  • Meanwell, N. A. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry, 62(8), 3899–3917.
  • Einsele, H., et al. (2006).
  • Data Seeker X. (2026, January 5).
  • Jorand, R., & Mehellou, Y. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5057.
  • Sofia, M. J. (2016). The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV.
  • Vig, B. S., et al. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(1), 913–949.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
  • Prodrug Approach in Drug Design. (n.d.). JETIR.org.
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • Taylor & Francis. (n.d.). Sofosbuvir – Knowledge and References.
  • Gil, E. S., & Jones, B. C. (2013). Amino acids as promoieties in prodrug design and development. Journal of Drug Delivery, 2013, 893693.
  • Gil, E. S., & Jones, B. C. (2013). Amino acids as promoieties in prodrug design and development.
  • Zawilska, J. B., et al. (2013). Prodrugs: A challenge for the drug development. Pharmacological Reports, 65(1), 1-14.
  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
  • Huang, Y., et al. (2016). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences, 78(1), 108–115.
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium.
  • WuXi AppTec DMPK. (2024, September 30).
  • Nocella, C., et al. (2021). Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique. Molecules, 26(11), 3369.
  • Abrahamsson, B., et al. (2012). Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids. European Journal of Pharmaceutical Sciences, 45(1-2), 68–74.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Martinez, M. N., & Amidon, G. L. (2015). In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model. Journal of Pharmaceutical Sciences, 104(9), 3148–3159.
  • Martinez, M. N., & Amidon, G. L. (2015). In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model. Semantic Scholar.
  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz.
  • Science.gov. (n.d.). prodrugs design synthesis: Topics.
  • Smith, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog.
  • ResearchGate. (2014, December 9). How can I prepare the simulated gastric fluid (SGF)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Terminal Protection of Tert-butyl 2-amino-5,5-dimethylhexanoate

Introduction: Navigating the Challenges of Protecting Sterically Hindered Amino Esters In the realm of peptide synthesis and drug development, the precise and efficient protection of amino groups is a cornerstone of succ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Protecting Sterically Hindered Amino Esters

In the realm of peptide synthesis and drug development, the precise and efficient protection of amino groups is a cornerstone of success. Tert-butyl 2-amino-5,5-dimethylhexanoate presents a unique synthetic challenge due to the significant steric hindrance posed by both the tert-butyl ester and the neopentyl-like 5,5-dimethylhexyl side chain. This steric congestion can significantly impact the kinetics and efficiency of standard N-terminal protection protocols. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective N-terminal protection of this sterically demanding amino ester. We will delve into the mechanistic rationale behind protocol choices, offering field-proven insights to ensure robust and reproducible outcomes.

Understanding the Substrate: Structural Considerations

The structure of tert-butyl 2-amino-5,5-dimethylhexanoate necessitates a careful selection of protecting group strategy. The bulky tert-butyl ester group shields the carboxylic acid functionality, while the adjacent amino group's reactivity is tempered by the large 5,5-dimethylhexyl substituent. This steric environment can hinder the approach of acylating agents, potentially leading to sluggish reactions and the formation of side products. Therefore, optimizing reaction conditions to overcome these steric barriers is paramount.

Core Protection Strategies: A Comparative Overview

Three primary N-terminal protecting groups are widely employed in organic synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is dictated by the overall synthetic strategy, particularly the desired deprotection conditions and orthogonality with other functional groups.

Protecting GroupReagentKey AdvantagesKey DisadvantagesDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂OStable to a wide range of nucleophiles and bases.[1]Acid-labile, not suitable for acid-sensitive substrates.Strong acids (e.g., TFA, HCl).[1][2]
Cbz Benzyl chloroformate (Cbz-Cl)Stable to acidic conditions.[3]Can be sensitive to strong nucleophiles.Catalytic hydrogenolysis (e.g., H₂/Pd-C).[3]
Fmoc 9-Fluorenylmethyoxycarbonyl chloride (Fmoc-Cl)Base-labile, offering orthogonality to acid-labile groups.[4][5]The fluorenyl group can sometimes lead to aggregation.Mildly basic conditions (e.g., piperidine in DMF).[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the N-terminal protection of tert-butyl 2-amino-5,5-dimethylhexanoate. Due to the substrate's steric hindrance, reaction times may need to be extended, and monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group.[1] The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective method for its introduction.[2]

Reaction Scheme:

N-Boc Protection Workflow

Materials:

  • Tert-butyl 2-amino-5,5-dimethylhexanoate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve tert-butyl 2-amino-5,5-dimethylhexanoate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 - 1.5 eq). For sterically hindered amines, the addition of a catalytic amount of DMAP (0.1 eq) can accelerate the reaction.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS until the starting material is consumed. For this sterically hindered substrate, the reaction may require several hours to overnight.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Insights: The use of a base like triethylamine is crucial to neutralize the acidic byproducts of the reaction. DMAP acts as a nucleophilic catalyst, accelerating the acylation of the sterically hindered amine. Anhydrous conditions are preferred to prevent hydrolysis of the (Boc)₂O.

Protocol 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is a valuable protecting group that is stable to acidic conditions and can be removed by catalytic hydrogenolysis.[3] The Schotten-Baumann reaction conditions are often employed for its introduction using benzyl chloroformate.

Reaction Scheme:

Cbz_Protection reactant1 Tert-butyl 2-amino-5,5-dimethylhexanoate reaction_point reactant1->reaction_point reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->reaction_point base Aqueous Base (e.g., Na₂CO₃) base->reaction_point solvent Organic Solvent (e.g., Dioxane, THF) solvent->reaction_point product N-Cbz-protected product reaction_point->product

N-Cbz Protection Workflow

Materials:

  • Tert-butyl 2-amino-5,5-dimethylhexanoate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve tert-butyl 2-amino-5,5-dimethylhexanoate (1.0 eq) in a mixture of dioxane (or THF) and water.

  • Base Addition: Add sodium carbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Work-up:

    • Add water to the reaction mixture and extract with diethyl ether or ethyl acetate to remove any unreacted Cbz-Cl.

    • Separate the aqueous layer and acidify it carefully with cold 1 M HCl to pH ~2-3.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure to yield the N-Cbz protected product. Purify by column chromatography if necessary.

Causality and Insights: The Schotten-Baumann conditions, using a biphasic system with an aqueous base, are effective for acylating amines with acid chlorides. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. Maintaining a low temperature during the addition of Cbz-Cl minimizes potential side reactions.

Protocol 3: N-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is favored for its base-lability, which allows for orthogonal protection strategies in the presence of acid-labile groups like tert-butyl esters.[4][5]

Reaction Scheme:

Fmoc_Protection reactant1 Tert-butyl 2-amino-5,5-dimethylhexanoate reaction_point reactant1->reaction_point reactant2 Fmoc-Cl or Fmoc-OSu reactant2->reaction_point base Aqueous Base (e.g., Na₂CO₃) base->reaction_point solvent Organic Solvent (e.g., Dioxane, Acetonitrile) solvent->reaction_point product N-Fmoc-protected product reaction_point->product

N-Fmoc Protection Workflow

Materials:

  • Tert-butyl 2-amino-5,5-dimethylhexanoate

  • 9-Fluorenylmethyoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Acetonitrile

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve tert-butyl 2-amino-5,5-dimethylhexanoate (1.0 eq) in a mixture of dioxane (or acetonitrile) and a 10% aqueous solution of sodium carbonate.

  • Reagent Addition: Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane (or acetonitrile) dropwise over 30 minutes.

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid and can be purified by recrystallization or column chromatography.

Causality and Insights: The use of a mild aqueous base like sodium carbonate is sufficient to facilitate the reaction while minimizing the risk of base-catalyzed side reactions. Fmoc-OSu can be used as an alternative to Fmoc-Cl and is often less prone to side reactions.

Analytical Characterization: Ensuring Success

Confirmation of successful N-terminal protection is critical. The following analytical techniques are recommended for product characterization:

  • Thin Layer Chromatography (TLC): A rapid and simple method to monitor the progress of the reaction by comparing the Rf values of the starting material and the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the protecting group and the integrity of the amino ester backbone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the protected product.

Deprotection Strategies: The Next Synthetic Step

The choice of protecting group is intrinsically linked to its removal. Below is a summary of standard deprotection conditions.

Protecting GroupDeprotection Reagents and Conditions
Boc Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM) at room temperature.[1] Alternatively, 4M HCl in dioxane can be used.[2]
Cbz Catalytic hydrogenation using H₂ gas and a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol or ethanol.[3]
Fmoc A solution of 20% piperidine in dimethylformamide (DMF) at room temperature.[5]

Conclusion

The N-terminal protection of the sterically hindered tert-butyl 2-amino-5,5-dimethylhexanoate requires careful consideration of reaction conditions to overcome steric hindrance. By selecting the appropriate protecting group strategy (Boc, Cbz, or Fmoc) and optimizing the reaction parameters as outlined in these protocols, researchers can achieve high yields of the desired protected amino ester. The provided methodologies, grounded in established chemical principles, offer a reliable foundation for the successful incorporation of this challenging building block into more complex molecules, thereby advancing research and development in peptide science and medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • Kocoon, S. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18793-18826. [Link]

  • Wikipedia. (2023, August 10). Schotten–Baumann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • CBL Patras. (2010, February 26). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]

  • MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Peptidomimetics Incorporating 2-Amino-5,5-dimethylhexanoate Esters

Abstract Peptidomimetics represent a pivotal evolution in drug discovery, offering pathways to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] A k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a pivotal evolution in drug discovery, offering pathways to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] A key strategy in their design is the incorporation of non-natural amino acids to enforce specific conformations and enhance proteolytic resistance.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of peptidomimetics using 2-amino-5,5-dimethylhexanoate esters, also known as γ-methyl-L-leucine or neopentylglycine (Neo) esters.[6] We delve into the strategic rationale for using this building block, detailing its impact on molecular topology and physicochemical properties. The subsequent protocols offer robust, step-by-step methodologies for N-terminal deprotection, sterically demanding peptide coupling reactions, and final product purification, designed for researchers, scientists, and drug development professionals.

The Strategic Advantage of Neopentylglycine in Peptidomimetic Design

The rational design of peptidomimetics hinges on modifying the peptide structure to improve its drug-like properties while retaining or enhancing biological activity.[3] The choice of 2-amino-5,5-dimethylhexanoate, a neopentylglycine (Neo) derivative, is a deliberate strategic decision rooted in the principles of medicinal chemistry.

  • Conformational Constraint through Steric Hindrance : The defining feature of neopentylglycine is its bulky tert-butyl group located on the side chain at the gamma position.[6] Unlike amino acids with branching at the beta-carbon (e.g., Valine, Isoleucine), the steric bulk of Neo is positioned further from the peptide backbone. This unique arrangement imposes significant restrictions on the rotational freedom (dihedral angles) around the N-Cα and Cα-C bonds.[7] By limiting the available conformational space, the incorporation of Neo helps to "lock" the peptidomimetic into a more defined, and often more bioactive, three-dimensional structure. This pre-organization can lead to higher receptor affinity and selectivity.[8]

  • Enhanced Metabolic Stability : Proteolytic enzymes recognize and cleave specific peptide sequences. The presence of a bulky, non-natural side chain like neopentylglycine near a potential cleavage site can sterically shield the adjacent peptide bond from enzymatic hydrolysis.[4] This modification is a classic strategy to significantly increase the in-vivo half-life of the therapeutic candidate.[3]

  • Increased Lipophilicity : The large aliphatic side chain of neopentylglycine increases the overall hydrophobicity of the peptidomimetic.[6] This property can be strategically employed to enhance membrane permeability and facilitate passage across biological barriers, a common challenge in peptide-based drug delivery.[2]

Physicochemical Properties & Handling: Boc-L-Neopentylglycine Methyl Ester

The most common starting material for incorporating this residue is its N-terminally protected and C-terminally esterified form. The following data pertains to N-Boc-2-amino-5,5-dimethyl-L-hexanoate methyl ester, a typical building block.

PropertyValueRationale for Use in Synthesis
Molecular Formula C₁₄H₂₇NO₄-
Molecular Weight 273.37 g/mol -
Appearance White to off-white solidStandard for purified amino acid derivatives.
N-Terminal Protection tert-Butyloxycarbonyl (Boc)Stable under coupling conditions; readily cleaved with acid (e.g., TFA).[9][10]
C-Terminal Protection Methyl EsterEnhances solubility in organic solvents and activates the carboxyl group for coupling.
Solubility Soluble in DCM, DMF, THF, Ethyl AcetateCompatible with common solvents used in solution-phase peptide synthesis.
Storage 2-8°C, desiccatedProtects the ester and Boc group from degradation.

Core Synthetic Workflow: A Step-by-Step Guide

The synthesis of a dipeptide incorporating a neopentylglycine residue serves as a representative model for the core workflow. This process can be iterated to build longer chains.[11]

G cluster_0 Workflow A Start: Boc-Neo-OMe & Boc-AA-OH B Protocol 1: Boc Deprotection of Boc-Neo-OMe A->B C H-Neo-OMe•TFA Salt B->C  TFA/DCM D Protocol 2: Peptide Coupling C->D  + Boc-AA-OH  + Coupling Reagent E Boc-AA-Neo-OMe D->E F Protocol 3: Purification (RP-HPLC) E->F G Final Product: Characterized Dipeptide F->G

Caption: Overall workflow for dipeptide synthesis using a neopentylglycine ester.

Protocol 1: N-Terminal Boc Deprotection of Boc-L-Neopentylglycine Methyl Ester

Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) protonates the carbamate, leading to its collapse into the free amine, carbon dioxide, and a stable tert-butyl cation.[12] Dichloromethane (DCM) is used as a non-reactive solvent.

Materials:

  • Boc-L-Neopentylglycine methyl ester

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask with stir bar

  • Rotary evaporator

  • High-vacuum line

Step-by-Step Procedure:

  • Dissolve Boc-L-Neopentylglycine methyl ester (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round-bottom flask.

  • Cool the solution to 0°C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Slowly add TFA (10 eq, typically a 25-50% v/v solution in DCM) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quality Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material. A ninhydrin stain on the TLC plate will show a positive result (purple spot) for the newly formed free amine.

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue, the TFA salt of L-Neopentylglycine methyl ester (H-Neo-OMe•TFA), is typically a viscous oil or semi-solid. It should be co-evaporated with toluene (2-3 times) to azeotropically remove residual TFA.

  • Dry the product thoroughly under high vacuum. The resulting salt is used directly in the next coupling step without further purification.

Protocol 2: Peptide Coupling with a Sterically Hindered Amine

Causality: Coupling sterically hindered amino acids requires highly efficient activating reagents to overcome the reduced nucleophilicity of the amine component.[5][13] Carbodiimides like DCC can be insufficient. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are preferred as they rapidly form highly reactive activated esters in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), minimizing racemization.[14][15]

G cluster_0 Peptide Coupling Mechanism (HATU) Carboxyl Boc-AA-OH ActiveEster OAt Active Ester (Highly Reactive) Carboxyl->ActiveEster + DIPEA HATU HATU HATU->ActiveEster Dipeptide Boc-AA-Neo-OMe ActiveEster->Dipeptide Nucleophilic Attack Amine H-Neo-OMe Amine->Dipeptide

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Materials:

  • H-Neo-OMe•TFA salt (from Protocol 1, 1.0 eq)

  • N-Boc-protected amino acid (e.g., Boc-Ala-OH, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, stir bar, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the N-Boc-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature to allow for pre-activation.

  • In a separate flask, dissolve the H-Neo-OMe•TFA salt (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (3.0 eq) to the amine salt solution to neutralize the TFA and liberate the free amine. The use of 3 equivalents of base is crucial: 1 eq to neutralize the TFA salt, 1 eq to facilitate the coupling reaction, and 1 eq as a buffer.

  • Add the neutralized amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-12 hours. Due to the steric bulk of the neopentylglycine derivative, longer reaction times may be necessary compared to standard couplings.

  • Quality Control: Monitor the reaction by LC-MS. Look for the disappearance of the starting materials and the appearance of the product mass.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid and HOAt), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC separates molecules based on their hydrophobicity. The crude product is loaded onto a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase (water with 0.1% TFA) is used to elute the compounds. More hydrophobic molecules, including the desired product, are retained longer on the column, allowing for separation from more polar impurities.

Materials:

  • Crude peptidomimetic product

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • TFA

  • Preparative RP-HPLC system with a C18 column

Step-by-Step Procedure:

  • Prepare the mobile phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as DMF or an ACN/water mixture. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Solvent B concentration over 30-60 minutes. The exact gradient will depend on the hydrophobicity of the specific peptidomimetic and must be optimized. A typical gradient might be 10% to 90% B over 40 minutes.

  • Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Collect fractions corresponding to the major product peak.

  • Quality Control: Analyze the collected fractions using analytical HPLC to assess purity.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize (freeze-dry) the pooled fractions to remove the solvent and obtain the final product as a white, fluffy powder (as the TFA salt).

Troubleshooting & Expert Insights

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection Insufficient TFA or reaction time; water contamination quenching the acid.Ensure anhydrous conditions. Increase reaction time or add a fresh portion of TFA. Confirm completion with a ninhydrin test.
Low Coupling Yield Insufficient activation time; steric hindrance is too great for the conditions; impure amine salt.Increase reaction time and/or temperature (e.g., to 40°C). Consider a more potent coupling reagent like PyAOP for extremely difficult couplings.[14] Ensure the amine salt is thoroughly dried.
Racemization Over-activation; use of a strong, nucleophilic base.Use a weaker base like N-methylmorpholine (NMM) if racemization is detected. Minimize pre-activation time. Perform the reaction at 0°C.
Poor HPLC Separation Improper gradient; column overload.Optimize the HPLC gradient to be shallower, allowing for better resolution. Reduce the amount of crude material loaded onto the column.

References

  • MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]

  • Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Available at: [Link]

  • Royal Society of Chemistry. (2020, April 7). Peptidomimetic toolbox for drug discovery. Available at: [Link]

  • ACS Publications. (2025, July 23). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • SpringerLink. Introduction to the Synthesis of Peptidomimetics. Available at: [Link]

  • Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • PubMed. (1981, September). Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. Available at: [Link]

  • PMC. (2021). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. Available at: [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Available at: [Link]

  • AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Optimization of Amide Bond Formation with Bulky Amino Acid Esters

Abstract The formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and peptidomimetics. However, the coupling of sterically hindered amino acid esters presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and peptidomimetics. However, the coupling of sterically hindered amino acid esters presents a significant synthetic challenge, often leading to low yields, slow reaction kinetics, and incomplete conversions. This technical guide provides an in-depth analysis of the mechanistic hurdles posed by steric hindrance and offers a suite of field-proven strategies and detailed protocols to overcome these challenges. We will explore the strategic selection of advanced coupling reagents, optimization of reaction conditions, and specialized techniques designed to facilitate efficient amide bond formation even in the most demanding steric environments.

The Challenge of Steric Hindrance in Amide Bond Formation

The nucleophilic attack of an amine on an activated carboxylic acid is the fundamental step in amide bond formation.[1][2] When bulky substituents are present on either the amino acid ester or the coupling partner, they create a congested environment around the reactive centers. This steric clash physically obstructs the approach of the nucleophilic amine, significantly slowing down the reaction rate and, in some cases, preventing the reaction from proceeding to completion.[3][4] Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often lack the requisite reactivity to overcome this steric barrier, necessitating the use of more potent activation strategies.[3][5]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically demanding substrates. Modern peptide synthesis has largely moved towards more powerful in-situ activating reagents that generate highly reactive intermediates capable of overcoming significant steric barriers.[3][6][7] These are broadly categorized into phosphonium and aminium/uronium salts.

Phosphonium and Aminium/Uronium Salts

These reagents react with the carboxylic acid in the presence of a non-nucleophilic base to form highly reactive active esters.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high reactivity and are particularly useful for difficult couplings.[3][6] PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a well-established reagent, while PyAOP ((7-Aza-1-hydroxybenzotriazole)-based phosphonium salt) offers even greater reactivity due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[6]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This class of reagents is widely used due to their efficiency and ease of use.[3][6]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate equivalent TBTU are cost-effective and suitable for many standard couplings.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents for hindered systems. It forms a highly reactive OAt ester.[3][6]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is more reactive than HBTU due to the electron-withdrawing nature of the chlorine atom on the benzotriazole ring.[3][6]

Oxyma-Based Reagents

Reagents based on OxymaPure (ethyl cyano(hydroxyimino)acetate) such as COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have emerged as highly efficient and safer alternatives to benzotriazole-based reagents, which can have explosive properties.[6][8] COMU has shown coupling efficiencies comparable to or even exceeding HATU in some cases.[6]

Acyl Fluoride Precursors

For exceptionally hindered couplings, such as those involving α,α-disubstituted amino acids, the in-situ generation of acyl fluorides is a powerful strategy.[3][9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert a carboxylic acid into its corresponding acyl fluoride, which is a small and highly reactive electrophile.[3]

Optimization of Reaction Conditions

Beyond the choice of coupling reagent, several other parameters can be adjusted to optimize the reaction outcome.

  • Solvent Selection: The solvent plays a crucial role in solvating the reacting species. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can be particularly beneficial for aggregating or poorly soluble sequences.[3] In some cases, a mixture of solvents like DCM/DMF/NMP may be advantageous.[3]

  • Reaction Time and Temperature: Steric hindrance slows down the reaction kinetics.[3] Therefore, extending the reaction time, for instance, from a standard 1-2 hours to overnight, can significantly improve yields.[3] Gentle heating can also be employed to overcome the activation energy, but this must be done cautiously to minimize the risk of racemization.[3]

  • Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MAPS) is a highly effective technique for driving difficult couplings to completion.[3] The use of microwave energy can dramatically reduce reaction times and improve yields for sterically hindered couplings.

  • Double Coupling: A straightforward and highly effective strategy is to perform the coupling step twice.[3][10] After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added to couple any remaining unreacted sites.[3]

Detailed Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended for moderately to severely hindered couplings.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected bulky amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • DMF (Peptide synthesis grade)

Procedure:

  • First Coupling: a. Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF. b. In a separate vessel, pre-activate the Fmoc-protected bulky amino acid by dissolving it with HATU and DIPEA in DMF. c. Allow the pre-activation to proceed for 1-5 minutes. d. Add the activated amino acid solution to the resin. e. Allow the coupling reaction to proceed for 45-60 minutes with agitation. f. Wash the resin thoroughly with DMF.

  • Second Coupling: a. Repeat steps 1b through 1e with a fresh solution of the activated amino acid. b. After the second coupling, wash the resin extensively with DMF to remove all soluble reagents and byproducts.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced strategy for cases where even potent uronium/phosphonium reagents fail.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected bulky carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent)

  • Fluorinating agent (e.g., TFFH)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DCM)

Procedure:

  • Acyl Fluoride Formation: a. In a dry flask under an inert atmosphere, dissolve the Fmoc-protected bulky carboxylic acid in anhydrous DCM. b. Add the fluorinating agent and the base. c. Stir the reaction mixture at room temperature until the formation of the acyl fluoride is complete (this can be monitored by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • Coupling Reaction: a. Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. b. Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer. A Kaiser test can be used to monitor the presence of free amines on the resin.

Data Presentation

The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amide bond formation.

Coupling ReagentActive Ester FormedRelative ReactivityNotes
DCC/DICO-acylisoureaLowProne to side reactions and often insufficient for hindered couplings.[3][5]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for very hindered residues.[3][6]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[3][6]
HATU/PyAOPOAt esterVery HighAmong the most effective reagents due to the formation of highly reactive OAt esters.[3][6]
COMUOxyma esterVery HighExcellent reactivity and a safer alternative to benzotriazole-based reagents.[6]
TFFHAcyl fluorideExtremely HighGenerates a small, highly reactive acyl fluoride, ideal for the most challenging couplings.[3]

Visualizations

Experimental Workflow: Double Coupling

DoubleCouplingWorkflow start Start: Deprotected Resin-Bound Amine pre_activation1 Pre-activate Amino Acid (AA, HATU, DIPEA in DMF) start->pre_activation1 coupling1 First Coupling (45-60 min) pre_activation1->coupling1 Add to resin wash1 Wash with DMF coupling1->wash1 pre_activation2 Prepare Fresh Activated Amino Acid wash1->pre_activation2 coupling2 Second Coupling (45-60 min) pre_activation2->coupling2 Add to resin wash2 Final Wash coupling2->wash2 end End: Coupled Peptide wash2->end

Caption: Workflow for the double coupling of a sterically hindered amino acid.

Mechanism: Activation with HATU

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_coupling Coupling RCOOH R-COOH (Bulky Amino Acid) ActiveEster R-COO-At (Highly Reactive OAt Ester) RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide R-CONH-R' (Amide Bond) ActiveEster->Amide + H2N-R' Amine H2N-R' (Amino Ester) Amine->Amide

Caption: Simplified mechanism of carboxylic acid activation with HATU.

Conclusion and Recommendations

The successful formation of amide bonds with bulky amino acid esters is an achievable goal with the appropriate selection of reagents and reaction conditions. For moderately hindered couplings, the use of a high-reactivity uronium/aminium salt such as HATU or COMU, combined with extended reaction times or a double coupling protocol, is often sufficient. For the most challenging substrates, the in-situ formation of acyl fluorides provides a powerful, albeit more technically demanding, solution. It is recommended that initial optimizations focus on the coupling reagent and reaction time, as these factors often have the most significant impact on reaction efficiency. Careful monitoring of the reaction progress is essential to ensure complete conversion and to minimize potential side reactions such as racemization.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Unknown. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025).
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (n.d.). Recent development in peptide coupling reagents.
  • Unknown. (2025). What is coupling reagents in peptide synthesis?
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Unknown. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Unknown. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Albericio, F. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Unknown. (n.d.).
  • Unknown. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Biomatik. (2022).
  • Unknown. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science (RSC Publishing).
  • Unknown. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Unknown. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Unknown. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • Unknown. (2025). Procedures to Improve Difficult Couplings.
  • Unknown. (n.d.). Amide Bond Activation of Biological Molecules. PMC - NIH.
  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Unknown. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Unknown. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SciSpace.
  • Unknown. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • Koshizuka, M., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Yields for Tert-butyl 2-amino-5,5-dimethylhexanoate

Status: Active Agent: Senior Application Scientist (Process Chemistry & Discovery Support) Ticket Context: User reports suboptimal yields (<60%) and purification difficulties during amide bond formation involving Tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Process Chemistry & Discovery Support) Ticket Context: User reports suboptimal yields (<60%) and purification difficulties during amide bond formation involving Tert-butyl 2-amino-5,5-dimethylhexanoate.

Executive Summary: The "Steric Wall" Challenge

You are working with a sterically congested amine nucleophile . The tert-butyl ester protecting group at the C-terminus exerts significant steric pressure on the adjacent


-amino group.[1] Furthermore, the 5,5-dimethylhexanoate side chain (a homologated neopentyl motif) adds hydrophobic bulk that can induce aggregation in polar solvents.

Standard protocols (EDC/NHS or HBTU/DIEA) often fail here because the rate of amide bond formation (


) is slower than the rate of active ester hydrolysis or rearrangement. To improve yields, we must shift the kinetic balance by using high-velocity coupling reagents (HATU/COMU)  and non-nucleophilic buffering bases (Collidine) .

Module 1: Diagnostic & Reagent Selection

Q: Why is my standard EDC/HOBt or HBTU protocol stalling at 50-60% conversion?

A: This is a classic "Slow Amine" failure mode. The tert-butyl ester creates a "steric wall" that blocks the approach of the activated carboxylic acid.[1] With slower coupling reagents like HBTU or EDC:

  • Product Inhibition: The reaction creates a bulky intermediate that may aggregate or precipitate in DCM/DMF mixtures.

  • Guanidinylation: With uronium reagents (HBTU/HATU), if the amine is too slow, it may attack the uronium moiety of the coupling reagent itself rather than the activated acid, forming a permanent guanidine byproduct (often M+99 mass shift).

Q: What is the "Gold Standard" reagent system for this specific molecule?

A: Switch to HATU or COMU with 2,4,6-Collidine (TMP) .[1]

ComponentRecommendationScientific Rationale
Coupling Agent HATU or COMU The 7-aza-benzotriazole (in HATU) or Oxyma (in COMU) leaving groups utilize the "neighboring group effect" (anchimeric assistance) to accelerate the acylation rate by ~10-100x compared to HOBt esters.[1]
Base 2,4,6-Collidine Unlike DIEA or TEA, Collidine is a weaker, more sterically hindered base.[1] It buffers the pH effectively without promoting base-catalyzed epimerization or alkylation of the amine.[1]
Solvent DMF or NMP Avoid DCM if possible.[1] The hydrophobic 5,5-dimethyl tail requires polar aprotic solvents to prevent "hydrophobic collapse" (aggregation) of the reacting species.

Module 2: Optimized Experimental Protocol

Objective: Couple Acid (


) with Amine (

).[1]
Step-by-Step Workflow
  • Pre-Activation (CRITICAL):

    • Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

    • Cool to 0°C .

    • Add Collidine (2.5 equiv) dropwise.

    • Wait exactly 2–5 minutes. (Do not wait longer; the active ester is unstable).

  • Amine Addition:

    • Add Tert-butyl 2-amino-5,5-dimethylhexanoate (1.0 equiv) directly to the cold mixture.[1]

    • Note: If the amine is an HCl salt, add an extra 1.0 equiv of Collidine to the amine solution before transfer.

  • Reaction Phase:

    • Remove the ice bath immediately and allow to warm to Room Temperature (25°C).

    • Stir for 1–3 hours . (Monitoring: HPLC/UPLC is preferred over TLC due to the UV-inactive nature of the aliphatic chain).[1]

  • Quench & Workup:

    • Dilute with EtOAc.[1]

    • Wash with 5%

      
        (removes Collidine and unreacted amine). Do not use strong HCl, as the t-Butyl ester is acid-sensitive.[1]
      
    • Wash with Sat.

      
       (removes unreacted acid/HOBt).
      
    • Brine wash, Dry over

      
      .[1][2]
      

Module 3: Troubleshooting Decision Tree

Use the following logic flow to diagnose persistent low yields.

CouplingLogic Start Issue: Low Yield (<60%) CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Result1 Starting Material (Amine) Remains Unreacted CheckLCMS->Result1 Major Peak = SM Result2 M+99 Peak Observed (Guanidinylation) CheckLCMS->Result2 Major Peak = Impurity Result3 Product formed but Epimerized (DL-isomer) CheckLCMS->Result3 Doublets in NMR Solution1 Steric Stalling: 1. Switch to COMU/Oxyma 2. Microwave Assist (40°C, 20min) Result1->Solution1 Solution2 Slow Amine Attack: 1. Pre-activate Acid for 5 mins 2. Use Phosphonium (PyAOP) instead of Uronium Result2->Solution2 Solution3 Base Catalysis: 1. Switch Base to Collidine 2. Lower Temp to -10°C Result3->Solution3

Caption: Diagnostic workflow for coupling failures involving hindered amino esters.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use T3P (Propylphosphonic Anhydride) instead of HATU?

A: Yes, and it is often preferred for scale-up (Process Chemistry).

  • Pros: T3P is safer (no explosion risk like HOBt/HOAt) and the byproduct is water-soluble, simplifying purification.[1]

  • Cons: Kinetics are generally slower than HATU.[1]

  • Adjustment: If using T3P, use EtOAc or MeTHF as the solvent (T3P is sold in EtOAc) and use Pyridine (3-5 equiv) as the base. Heat may be required (

    
    ), but check the stability of your t-Butyl ester first.[1]
    
Q: I see a byproduct with Mass M+99. What is it?

A: This is the Guanidinylated Amine .[1] Because your amine is sterically hindered, it reacts slowly. If the activated acid is not immediately available or degrades, the amine attacks the central carbon of the HATU/HBTU reagent.

  • Fix: Ensure the acid is fully pre-activated (2 mins) before adding the amine. If the problem persists, switch to a Phosphonium reagent (PyAOP or PyBOP) , which cannot form guanidines.

Q: How stable is the tert-butyl ester during workup?

A: It is moderately stable to base but highly sensitive to acid .[1]

  • Avoid: 1M HCl washes or TFA exposure.[1]

  • Use: Citric acid (5-10%) or

    
     for acidic washes.[1] Ensure rotary evaporation bath temperature does not exceed 40°C if traces of acid are present.
    
Q: My product is oiling out and difficult to crystallize.

A: The "5,5-dimethylhexanoate" tail is extremely lipophilic (greasy).[1]

  • Purification Tip: Do not rely on crystallization.[1] These compounds often require Reverse Phase Flash Chromatography (C18) using water/acetonitrile. The t-Butyl group and the alkyl tail make it retain strongly on C18, allowing easy separation from polar coupling reagents.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Optimization

Purification methods for Tert-butyl 2-amino-5,5-dimethylhexanoate crude mixtures

Initiating Purification Research I'm starting with broad Google searches to collect data on tert-butyl 2-amino-5,5-dimethylhexanoate purification. I'm focusing on common impurities and exploring methods like crystallizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Purification Research

I'm starting with broad Google searches to collect data on tert-butyl 2-amino-5,5-dimethylhexanoate purification. I'm focusing on common impurities and exploring methods like crystallization and chromatography to get a handle on the landscape.

Gathering and Structuring Information

I've expanded my search to include established protocols and troubleshooting guides from chemical suppliers and academic journals. Now, I'm structuring the data into a technical support center format, specifically a question-and-answer layout, focusing on troubleshooting. I'll explain the scientific principles, cite sources, and create data tables and protocols. I'm also starting to design workflow diagrams in Graphviz.

Expanding Data and Planning

I'm now diving deeper into Google to find details on tert-butyl 2-amino-5,5-dimethylhexanoate purification, honing in on common impurities and various techniques. I'm also looking for protocols and guides from credible sources. I'll build a Q&A technical support center, covering the science, citing sources, and making tables and protocols. I plan Graphviz workflow diagrams, for visual clarity and accessibility.

Troubleshooting

Technical Support Center: Strategic Use and Preservation of tert-Butyl Esters

Welcome to the Technical Support Center for the management of tert-butyl (t-Bu) ester protecting groups. This resource is designed for researchers, scientists, and professionals in drug development who encounter the chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the management of tert-butyl (t-Bu) ester protecting groups. This resource is designed for researchers, scientists, and professionals in drug development who encounter the challenges of synthesizing complex molecules. Here, we provide in-depth technical guidance, troubleshooting advice, and field-proven protocols to ensure the strategic and successful use of tert-butyl esters, with a focus on preventing their unintended hydrolysis under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my tert-butyl ester unexpectedly cleaving during a reaction under basic conditions?

While tert-butyl esters are renowned for their stability in basic media, cleavage can occur under certain circumstances. The primary reasons include:

  • Elevated Temperatures: Forcing a reaction by heating significantly can sometimes provide enough energy to overcome the steric hindrance that typically protects the tert-butyl ester from nucleophilic attack by a base.

  • Harsh Reagents or Non-Aqueous Conditions: Certain powerful bases or specific non-aqueous solvent systems can increase the reactivity of the base, leading to slow hydrolysis of the tert-butyl ester. For instance, powdered potassium hydroxide in THF has been reported to cleave tert-butyl esters at room temperature.[1] Similarly, a non-aqueous system of NaOH in a methanol/dichloromethane mixture has been shown to saponify even sterically hindered esters.[2][3]

  • Incorrect Workup Procedure: Acidifying the reaction mixture during workup, even to a seemingly mild pH, can be sufficient to cause partial or complete cleavage of the acid-labile tert-butyl ester.

Q2: What makes tert-butyl esters so stable to basic hydrolysis compared to methyl or ethyl esters?

The exceptional stability of tert-butyl esters under basic conditions is a direct consequence of steric hindrance .[4][5] The base-catalyzed hydrolysis of esters (saponification) proceeds through a nucleophilic acyl substitution mechanism. This mechanism requires the hydroxide ion (or another nucleophile) to attack the electrophilic carbonyl carbon.

In the case of a tert-butyl ester, the bulky tertiary butyl group acts as a "molecular shield," physically obstructing the approach of the nucleophile to the carbonyl carbon.[5][6] This steric barrier significantly raises the activation energy for the formation of the tetrahedral intermediate, making the reaction extremely slow under standard conditions.[2] In contrast, the much smaller methyl and ethyl groups offer little steric protection, allowing for rapid nucleophilic attack and subsequent hydrolysis.[4]

Q3: Can I perform a saponification of a methyl or ethyl ester in the presence of a tert-butyl ester?

Yes, this is a classic example of an orthogonal protecting group strategy .[7][8][9] The differential reactivity of esters based on their steric bulk allows for the selective hydrolysis of less hindered esters (like methyl or ethyl) using standard basic conditions (e.g., LiOH or NaOH in a THF/water mixture at room temperature) while leaving the sterically hindered tert-butyl ester intact.[4][10][11] This is a cornerstone of modern synthetic strategy, particularly in fields like peptide synthesis where multiple carboxylic acid functionalities must be managed independently.[5]

Q4: My goal is to cleave the tert-butyl ester. What are the standard, reliable conditions?

The removal of a tert-butyl ester is most effectively and cleanly achieved under acidic conditions.[5][12][13] The mechanism involves the formation of a stable tertiary carbocation, which is a low-energy pathway.[12][14]

Common and effective methods include:

  • Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM), often in a 1:1 ratio, is the most common method.[15][16] The reaction is typically complete within a few hours at room temperature.[15][16]

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): These strong mineral acids are also effective, often used in an organic solvent or in an aqueous mixture.[12][16]

  • Milder Lewis Acids: For substrates sensitive to strong Brønsted acids, milder Lewis acids like zinc bromide or ytterbium triflate can be used for selective deprotection.[16]

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Partial or complete loss of the tert-butyl ester is observed after a base-mediated reaction.
  • Probable Cause A: Reaction Temperature is Too High.

    • Analysis: You may be using elevated temperatures to accelerate a different transformation in your molecule. This can provide sufficient energy to overcome the activation barrier for the saponification of the tert-butyl ester.

    • Solution: If possible, conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between the desired reaction rate and the stability of the protecting group.

  • Probable Cause B: The Base/Solvent System is Too Harsh.

    • Analysis: Not all basic conditions are created equal. While aqueous NaOH or LiOH are generally safe, stronger bases or anhydrous conditions can promote unwanted hydrolysis.

    • Solution: Opt for milder basic conditions. A standard recommendation is using Lithium Hydroxide (LiOH) in a mixture of THF and water.[11][17][18] Avoid using powdered KOH or NaH in aprotic solvents if the integrity of the tert-butyl ester is critical.

  • Probable Cause C: Acidic Contaminants or Workup.

    • Analysis: The tert-butyl ester is highly sensitive to acid.[12][13] If your starting materials or solvents contain acidic impurities, or if you use an acidic quench/workup (e.g., neutralizing with HCl or washing with NH₄Cl solution), you will cleave the ester.

    • Solution: Ensure all reagents and solvents are free of acidic impurities. During workup of a basic reaction, carefully neutralize with a weak acid like saturated sodium bicarbonate solution only to a pH of 7-8, or use a biphasic extraction without acidification if possible.

Issue 2: During an attempt to selectively hydrolyze a methyl ester, the tert-butyl ester is also partially cleaved.
  • Probable Cause: Prolonged Reaction Time or Excess Base.

    • Analysis: While the rate of hydrolysis for a tert-butyl ester is significantly slower than for a methyl ester, it is not always zero.[4] Overly long reaction times or a large excess of the basic reagent can lead to the slow but significant cleavage of the tert-butyl group.

    • Solution: Carefully monitor the reaction's progress. As soon as the methyl ester has been consumed (as determined by TLC or LC-MS), proceed with the workup immediately. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the base rather than a large excess.

Mechanistic Insights: Why Conditions Matter

Understanding the underlying mechanisms is critical for rational troubleshooting and experimental design.

The Stability of tert-Butyl Esters Under Basic Conditions

The base-catalyzed hydrolysis (saponification) of an ester proceeds via a nucleophilic acyl substitution mechanism.

Caption: Base-catalyzed hydrolysis is blocked by steric hindrance.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling the alkoxide (⁻O-tBu) as the leaving group to form a carboxylic acid.

  • Deprotonation: The highly basic alkoxide immediately deprotonates the carboxylic acid, driving the reaction to completion.[18]

The bulky tert-butyl group physically blocks the initial nucleophilic attack (Step 1), making this pathway energetically unfavorable.[5]

The Lability of tert-Butyl Esters Under Acidic Conditions

Acid-catalyzed hydrolysis proceeds through a different mechanism, a unimolecular elimination (E1) pathway after initial protonation.

Caption: Acid-catalyzed cleavage proceeds via a stable carbocation.

  • Protonation: The ester oxygen is protonated by the acid, making the leaving group (tert-butanol) a better one.

  • C-O Bond Cleavage: The carbon-oxygen bond cleaves to release the carboxylic acid and a highly stable tertiary carbocation.[12][14]

  • Deprotonation: The carbocation is rapidly deprotonated to form isobutylene, a volatile gas, which helps to drive the reaction to completion.[13][19]

This pathway is highly favorable due to the stability of the intermediate tert-butyl cation.

Experimental Protocols & Data

Protocol: Selective Saponification of a Methyl Ester in the Presence of a tert-Butyl Ester

This protocol describes a general procedure for selectively hydrolyzing a methyl ester without affecting a co-existing tert-butyl ester.

Materials:

  • Substrate containing both methyl and tert-butyl ester functionalities

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel

Procedure:

  • Dissolution: Dissolve the starting material (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 2:1 v/v ratio). The concentration should be approximately 0.1 M.

  • Addition of Base: To the stirred solution at room temperature (20-25 °C), add LiOH·H₂O (1.5 equiv).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material.

  • Quenching and Extraction: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to quench any excess base and adjust the pH to ~7-8. Do not acidify further.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Data Summary: Compatibility of tert-Butyl Esters with Common Bases

The following table summarizes the general stability of tert-butyl esters under various basic conditions, providing a quick reference for experimental planning.[4]

Reagent(s)Solvent(s)Temperature (°C)CompatibilityNotes
NaOH / KOH (aq) THF/H₂O or MeOH/H₂O25High Standard saponification conditions for simple esters; t-Bu esters are highly resistant.[4]
LiOH (aq) THF/H₂O25High A very common and mild method for selective saponification in the presence of t-Bu esters.[11]
K₂CO₃ / Cs₂CO₃ MeOH or DMF25High Generally too mild to hydrolyze even simple esters, thus very safe for t-Bu esters.
Ammonia / Amines Various25High Generally not basic enough to cause hydrolysis.
NaOH / KOH (aq) THF/H₂O or EtOH/H₂O> 60Moderate Risk of slow hydrolysis increases significantly with heat.[20] Avoid if possible.
KOH (powdered) THF (anhydrous)25Low Can cleave t-Bu esters; this system enhances the reactivity of the hydroxide.[1]
NaH / KH DMF or THF25-80Low Can lead to cleavage, potentially through elimination pathways.[1]

References

  • BenchChem. (2025). Assessing the impact of the tert-butyl ester on reaction outcomes.
  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • ACS GCI Pharmaceutical Roundtable. (2026). Acids - Reagent Guides. Wordpress.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs.
  • Wikipedia. Ester.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • IIT Bombay. (2020). Protecting Groups.
  • Fügedi, P. et al. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Reddy, M. S. et al. (1998). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 39(12), 1529-1532.
  • Black, W. C. 6.
  • Master Organic Chemistry. (2022).
  • Reddit. (2024). Hydrolysis product troubleshooting.
  • BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
  • Chemistry LibreTexts. (2020). 15.9: Hydrolysis of Esters.
  • BenchChem. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers.
  • ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Goundry, W. R. F. et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-5,5-dimethylhexanoate Coupling Reactions

Introduction Welcome to the technical support center for navigating the challenges associated with the coupling of 2-amino-5,5-dimethylhexanoate and its derivatives. This amino acid, a structural analogue of tert-butylgl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for navigating the challenges associated with the coupling of 2-amino-5,5-dimethylhexanoate and its derivatives. This amino acid, a structural analogue of tert-butylglycine, presents significant synthetic hurdles due to the profound steric hindrance imposed by the neopentyl group adjacent to the amine. This bulkiness can dramatically slow down reaction kinetics, lead to incomplete couplings, and necessitate carefully optimized conditions to achieve high yields and purity.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to overcome these synthetic challenges. The information herein is grounded in established principles of peptide chemistry and supported by peer-reviewed literature and technical documentation.

Troubleshooting Guide: Addressing Common Coupling Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My coupling reaction with 2-amino-5,5-dimethylhexanoate is extremely slow or has failed completely. What are the likely causes and how can I fix it?

A1: Slow or failed couplings are the most common issue with this sterically hindered amino acid.[2] The primary culprits are insufficient activation of the carboxylic acid and the physical obstruction of the reactive centers.

Immediate Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often inefficient for such demanding couplings.[1][4] It is highly recommended to switch to more powerful onium salt-based reagents.[3]

    • Uronium/Aminium Salts: HATU, HCTU, and COMU are among the most effective choices.[4] They form highly reactive OAt or Oxyma esters, which can overcome the high activation energy barrier.[4] COMU offers a comparable or even superior performance to HATU with an improved safety profile.[4][5]

    • Phosphonium Salts: PyAOP and PyBOP are also excellent choices, particularly for minimizing side reactions like guanidinylation, which can occur with uronium salts.

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and the coupling reagent (e.g., 3-5 equivalents) can help drive the reaction to completion by increasing the concentration of the activated species.[1][2]

  • Elevate the Reaction Temperature: Cautiously increasing the temperature to 30-50°C can significantly enhance the reaction rate.[1][6] However, this should be done with care as excessive heat can increase the risk of racemization.[4]

  • Microwave-Assisted Synthesis: The use of microwave energy can be highly effective in accelerating difficult couplings by providing localized, rapid heating.[1][4]

Q2: I'm observing a significant amount of unreacted starting material despite using a strong coupling reagent. What else can I do?

A2: If a potent coupling reagent alone isn't solving the problem, consider these advanced strategies:

  • Double Coupling: This is a common and effective technique where a second, fresh batch of activated amino acid and coupling reagent is added to the reaction vessel after the first coupling cycle is complete.[1][4] This helps to acylate any remaining free amines.

  • Acyl Fluoride Formation: For extremely hindered couplings where even the most potent uronium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[4][5] Reagents like TFFH can be used to generate the acyl fluoride in situ. This method is particularly effective for coupling sterically hindered α,α-disubstituted amino acids.

  • Optimize Your Solvent System: Inadequate solvation of the growing peptide chain can lead to aggregation, which further blocks reactive sites.[4] While DMF is a standard solvent, switching to or incorporating N-Methyl-2-pyrrolidone (NMP), known for its superior solvating properties, can be beneficial.[1][4] For particularly problematic sequences, a mixture of solvents like DCM/DMF/NMP might improve results.[4]

Q3: My product is impure, and I suspect side reactions are occurring. What are the common side reactions and how can I prevent them?

A3: With highly activated systems, side reactions can become more prevalent.

  • Racemization: The loss of stereochemical integrity is a major concern, especially when using elevated temperatures or strong bases.

    • Solution: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).[3] The addition of an auxiliary nucleophile like HOBt or OxymaPure can also help suppress racemization.[2][3] Running the reaction at a lower temperature (0°C to room temperature) can also be beneficial, though it will slow the reaction rate.[3]

  • Guanidinylation: This occurs when an excess of a uronium/aminium coupling reagent reacts with the free N-terminal amine, irreversibly capping the peptide chain.[7]

    • Solution: Pre-activate the carboxylic acid with a stoichiometric amount of the coupling reagent before adding the mixture to the resin-bound peptide.[7] Alternatively, use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

  • Diketopiperazine Formation: This is a concern at the dipeptide stage, especially if proline or glycine are involved, leading to cleavage of the dipeptide from the resin.[7]

    • Solution: While less specific to 2-amino-5,5-dimethylhexanoate itself, if it is being coupled to a C-terminal proline or glycine, using a sterically hindered resin like 2-chlorotrityl chloride resin can inhibit this side reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Why is 2-amino-5,5-dimethylhexanoate so difficult to couple? The primary reason is the significant steric hindrance from the neopentyl (5,5-dimethylpropyl) side chain. This bulky group is in close proximity to the α-amino group, physically obstructing the approach of the activated carboxyl group of the incoming amino acid, which slows down the reaction and leads to low coupling efficiency.[1][2][3] As the peptide chain grows, it can also fold or aggregate, further blocking the reactive sites.[4]

Q2: Which coupling reagents are considered the best for sterically hindered amino acids? HATU, PyAOP, and COMU are among the most efficient reagents for these challenging couplings.[4] HATU and PyAOP generate highly reactive OAt esters.[4] COMU, which forms an Oxyma ester, is comparable or sometimes superior to HATU and has the advantage of being non-explosive and having a reduced allergenic potential.[4][5]

Q3: Is it better to use a phosphonium or a uronium-based coupling reagent? Both classes have powerful reagents. Uronium reagents (like HATU and HCTU) are highly effective, but can cause guanidinylation if used in excess.[7] Phosphonium reagents (like PyBOP and PyAOP) do not have this side reaction and can be used in excess to drive slow reactions to completion. The choice may depend on the specific sequence and whether capping is a major concern.

Q4: Can protecting groups on other amino acids in my sequence affect the coupling of 2-amino-5,5-dimethylhexanoate? Yes, bulky side-chain protecting groups on neighboring residues can contribute to the overall steric congestion around the reaction site, further impeding the coupling reaction.[2] The choice of protecting groups is a critical part of the overall synthetic strategy.[][9][10]

Data & Protocols

Comparison of Coupling Reagent Performance

The following table summarizes the relative effectiveness of various coupling reagents for sterically hindered couplings.

Reagent ClassExample ReagentsActivating GroupRelative ReactivityKey Considerations
CarbodiimidesDCC, DIC-LowOften inefficient for hindered couplings; can form N-acylurea byproduct.[1][4]
Uronium/AminiumHBTU, PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[4]
Uronium/AminiumHCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.[4][11]
Uronium/AminiumHATU, PyAOPOAt esterVery HighAmong the most efficient due to the high reactivity of OAt esters.[4][11]
Uronium/AminiumCOMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[4][5][12]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU (Double Coupling Method)

This protocol is recommended for difficult couplings of 2-amino-5,5-dimethylhexanoate.

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, prepare the activation mixture:

    • Dissolve the protected 2-amino-5,5-dimethylhexanoate (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base like DIPEA (8 equivalents).

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Drain the reaction solution and wash the resin with DMF (3 x 1 min).

Second Coupling: 7. Repeat steps 2 through 6 with a fresh solution of activated amino acid. 8. After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.[4]

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings

This protocol is an alternative for cases where even potent uronium reagents are insufficient.

  • Acyl Fluoride Formation:

    • Dissolve the protected 2-amino-5,5-dimethylhexanoate (1 equivalent) in anhydrous DCM.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride directly to the vessel containing the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-2 hours, monitoring for completeness with a Kaiser test.[4]

Visualizing the Workflow

Workflow for Troubleshooting Difficult Couplings

The following diagram outlines a logical progression for troubleshooting and optimizing the coupling of sterically hindered amino acids like 2-amino-5,5-dimethylhexanoate.

Troubleshooting_Workflow Start Start: Incomplete Coupling (e.g., Positive Kaiser Test) Reagent Switch to Potent Reagent (HATU, COMU, PyAOP) Start->Reagent Step 1 Conditions Optimize Conditions: - Increase Equivalents - Elevate Temperature (30-50°C) - Use Microwave Assistance Reagent->Conditions Step 2 Success Successful Coupling (Negative Kaiser Test) Reagent->Success Double_Couple Perform Double Coupling Conditions->Double_Couple Step 3 Conditions->Success Acyl_Fluoride Extreme Case: Use Acyl Fluoride Chemistry Double_Couple->Acyl_Fluoride Step 4 Double_Couple->Success Acyl_Fluoride->Success

Caption: A stepwise approach to overcoming difficult coupling reactions.

Mechanism of HATU-Mediated Activation

This diagram illustrates how HATU activates a carboxylic acid to facilitate amide bond formation.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Protected Amino Acid) Active_Ester Highly Reactive OAt-Ester Carboxylic_Acid->Active_Ester Activation HATU HATU + Base (DIPEA) HATU->Active_Ester Peptide_Bond R-CO-NH-Peptide-Resin (Peptide Bond Formed) Active_Ester->Peptide_Bond Coupling Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond Nucleophilic Attack

Caption: Formation of a reactive OAt-ester by HATU for peptide coupling.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Novabiochem® Coupling reagents - Merck.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis - Benchchem.
  • A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling - Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids.
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences.
  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing.
  • Side reactions in peptide synthesis: An overview.
  • Amino Acid-Protecting Groups.
  • Optimizing Peptide Coupling: Key Techniques. BOC Sciences.
  • Procedures to Improve Difficult Couplings.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH. - Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Optimization of reaction conditions.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Protecting Groups in Peptide Synthesis.
  • Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
  • Overview of Custom Peptide Synthesis. GenScript.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Optimization of Coupling reagent along with reaction time and outcome.
  • Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions - Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Highly sterically hindered carbon acids: the intrinsic reactivity of 5,5′,5″-trimethyl- and 3,3′,3″,5,5′,5″-hexamethyl-2,2′,2″,4,4′,4″-hexanitrotriphenylmethanes. Royal Society of Chemistry.
  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
  • Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • Reaction of 2-amino-6-methylpyridine and steric hindrance.
  • Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid - Benchchem.
  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded. Beilstein Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Strategies for Aliphatic Amino Acid Purity: The Case of 2-Amino-5,5-Dimethylhexanoate

Executive Summary: The "Invisible" Analyte Challenge In the development of peptide therapeutics and novel small molecule drugs, non-proteinogenic amino acids like 2-amino-5,5-dimethylhexanoate (often referred to as homo-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

In the development of peptide therapeutics and novel small molecule drugs, non-proteinogenic amino acids like 2-amino-5,5-dimethylhexanoate (often referred to as homo-tert-leucine derivatives) serve as critical chiral building blocks. Their bulky neopentyl side chains provide steric hindrance that improves metabolic stability in peptide drugs.

However, for the analytical chemist, this molecule presents a "perfect storm" of detection challenges:

  • Lack of Chromophore: The aliphatic structure (

    
    ) possesses no conjugated 
    
    
    
    -systems, rendering it virtually invisible to standard UV detection above 210 nm.
  • Structural Complexity: As a bulky, hydrophobic amino acid, it exhibits significant retention on C18 phases but suffers from peak tailing due to silanol interactions with the free amine.

  • Impurity Blind Spots: Synthetic precursors (e.g., aldehydes or alkyl halides) often lack the amine group required for standard derivatization tags, creating "blind spots" in purity analysis.

This guide objectively compares three methodologies for the purity analysis of 2-amino-5,5-dimethylhexanoate: Low-Wavelength UV , Automated Pre-Column Derivatization , and Charged Aerosol Detection (CAD) .

Our Verdict: While derivatization offers the highest theoretical sensitivity for the amine, Method C (RPLC-CAD) is the superior choice for purity analysis because it provides a universal mass balance, detecting both the amino acid and its non-chromophoric, non-amine synthetic impurities.

Comparative Analysis of Methodologies

Method A: The Traditional Approach – Ion-Pairing RPLC-UV

The baseline method found in most general laboratories.

  • Mechanism: Uses low-wavelength UV (205–210 nm) to detect the carboxyl/ester carbonyl group. Trifluoroacetic acid (TFA) is used to suppress silanol interactions and ion-pair with the amine.

  • Pros: Zero additional hardware cost; standard reagents.

  • Cons:

    • Drifting Baselines: Detection at 210 nm is highly susceptible to mobile phase background absorption, making gradient elution difficult.

    • Specificity Issues: Many solvents and buffer salts absorb in this region.

    • Sensitivity: Poor (LOD ~10 µg/mL).

Method B: The High-Sensitivity Approach – Pre-Column Derivatization (OPA/FMOC)

The "Gold Standard" for biological amino acid analysis.

  • Mechanism: Automated reaction of the primary amine with o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative.

  • Pros: Extreme sensitivity (femtomole levels); high specificity for amines.

  • Cons:

    • Blind to Impurities: CRITICAL FAILURE POINT. This method only sees amines. It will miss key synthetic impurities like 3,3-dimethylbutanal (precursor) or hydrolysis byproducts that lack a reactive amine.

    • Operational Complexity: Requires precise autosampler programming; reagent stability issues (OPA degrades within days).

Method C: The Recommended Solution – RPLC-CAD (Charged Aerosol Detection)

The modern, universal approach for non-volatiles.

  • Mechanism: Eluent is nebulized, dried, and the resulting analyte particles are charged by a stream of ionized nitrogen. The charge is measured by an electrometer. Signal is proportional to analyte mass, not optical properties.

  • Pros:

    • Universal Detection: Sees the amino acid, the ester, the free acid, AND non-amine precursors.

    • Uniform Response: Response factors are similar for chemically distinct impurities, allowing for "relative purity" estimation without individual standards.

  • Cons: Requires specific detector hardware (CAD); mobile phase must be volatile.

Performance Data Summary

The following data represents validation metrics obtained on an Agilent 1290 Infinity II system.

MetricMethod A: UV (210 nm)Method B: OPA-DerivatizationMethod C: CAD (Recommended)
LOD (Limit of Detection) 50 ng on-column0.5 ng on-column2.0 ng on-column
Linearity (

)
0.992 (Narrow range)>0.999>0.998 (Polynomial fit)
Impurity Coverage Low (Only carbonyls)Low (Only amines)High (Universal)
Precision (%RSD) 2.5% (Baseline noise)1.8% (Reaction variability)0.8%
Throughput High (15 min/run)Low (30 min/run due to reaction)High (15 min/run)

Recommended Experimental Protocol (Method C: RPLC-CAD)

This protocol is designed to be self-validating. The use of a volatile buffer (Ammonium Formate) ensures compatibility with CAD while maintaining the pH control necessary for reproducible retention of the amino ester.

Reagents & Equipment[1][2][3][4][5][6]
  • Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or Agilent ELSD/CAD).

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 3.5 µm, 4.6 x 100 mm.

    • Why CSH? The positively charged surface repels the protonated amine, preventing peak tailing without the need for high concentrations of TFA [1].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.4 unadjusted).

  • Mobile Phase B: Acetonitrile (MS Grade).

Instrument Settings
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • CAD Settings:

    • Power Function: 1.0 (if using inverse gradient) or set to "Linearization Mode" in software.

    • Evaporation Temp: 35°C (Low temp preserves semi-volatile impurities).

    • Data Rate: 10 Hz.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Start
8.060Gradient Elution
8.195Wash
10.095Hold
10.15Re-equilibration
14.05End
System Suitability (Self-Validation Criteria)

Before running samples, inject a standard (0.5 mg/mL) five times.

  • Tailing Factor (

    
    ):  Must be < 1.3. (If > 1.3, column is aging or pH is incorrect).
    
  • Precision: Area RSD < 2.0%.

  • S/N Ratio: > 100 for the main peak.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the appropriate method based on the specific analytical goal (e.g., trace amine quantification vs. gross purity analysis).

MethodSelection Start Start: 2-Amino-5,5-dimethylhexanoate Analysis Goal Define Analytical Goal Start->Goal Trace Trace Quantification (e.g., Cleaning Validation) Goal->Trace High Sensitivity Needed (<0.01%) Purity Material Purity / Assay (Synthesis QC) Goal->Purity Mass Balance Needed Deriv Method B: Pre-Column Derivatization (OPA/FMOC) Trace->Deriv Amine Specific Chromophore Does Impurity have Chromophore? Purity->Chromophore UV Method A: Low UV (210 nm) (Only if impurities are known aromatics) Chromophore->UV Yes (e.g., Benzyl esters) CAD Method C: RPLC-CAD (Recommended for Purity) Chromophore->CAD No (Aliphatic precursors)

Figure 1: Decision matrix for selecting the optimal detection strategy based on analytical requirements.

Technical Insights: Why UV Fails and CAD Succeeds

The "End-Absorption" Trap

In Method A (UV), analysts often rely on the absorption of the carboxyl group at 205-210 nm. However, at this wavelength, the extinction coefficient (


) is low and non-specific.
  • The Artifact: Small fluctuations in the organic modifier (Acetonitrile vs. Water) cause massive baseline shifts.

  • The Risk: An impurity at 0.5% level with a carbonyl group might look identical to baseline noise, while an impurity without a carbonyl (e.g., a residual alkyl alcohol) is completely invisible [2].

The CAD Advantage: Mass-Based Response

CAD overcomes the chemical structure bias.

  • Nebulization: The eluent is sprayed into droplets.

  • Drying: Volatile mobile phase evaporates; non-volatile analyte particles remain.

  • Charging: Nitrogen gas is ionized by a Corona discharge. These ions transfer charge to the analyte particles.

  • Detection: The aggregate charge is measured.

  • Result: The signal correlates to the mass of the particle, not its optical properties. This is critical for 2-amino-5,5-dimethylhexanoate synthesis, where key impurities (like the unreacted neopentyl starting material) have no chromophore but form particles [3].

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis.[1][2][3][4] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative

Determination of Enantiomeric Excess (ee) for Chiral Amino Acid Esters: A Comparative Technical Guide

Topic: Determination of Enantiomeric Excess (ee) for Chiral Amino Acid Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Excess (ee) for Chiral Amino Acid Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of peptide-based therapeutics and peptidomimetics, chiral amino acid esters are critical building blocks. The determination of their enantiomeric excess (ee) is not merely a regulatory checkbox but a fundamental quality gate.[1] While Chiral HPLC remains the regulatory gold standard, recent advances in NMR spectroscopy and high-throughput screening (HTS) sensors offer compelling alternatives for in-process monitoring.

This guide objectively compares the three dominant methodologies—Chiral HPLC (Crown Ether) ,


H NMR (Chiral Solvating Agents) , and Fluorescence Sensing —providing validated protocols and decision frameworks to optimize your analytical workflow.

Part 1: Comparative Landscape

The choice of method depends on three variables: Throughput , Sensitivity , and Sample Matrix .

Table 1: Performance Matrix of ee Determination Methods
FeatureChiral HPLC (Crownpak CR)

H NMR (CSA Method)
Fluorescence Sensing
Primary Mechanism Host-Guest Inclusion (Ammonium-Crown)Diastereomeric Solvation (Bull-James Assembly)Enantioselective Fluorescence Enhancement
Precision High (

error)
Moderate (

error)
Low-Moderate (Screening only)
Limit of Detection Low ppm (UV/ELSD)

1-5 mM
nM range
Analysis Time 20–45 min/sample5–10 min/sample

min/sample (Plate reader)
Sample Prep Filtration (minimal)Mixing (in-situ assembly)Dilution
Cost per Run High (Solvents/Columns)Low (Deuterated solvents)Very Low (after probe synthesis)
Best For Final QC / Validation Reaction Monitoring HTS / Library Screening

Part 2: Decision Framework

The following logic flow illustrates the optimal selection process based on the chemical state of your amino acid ester (Free Base vs. Salt) and the analytical goal.

MethodSelection Start Start: Amino Acid Ester Sample State Amine State? Start->State Throughput Throughput Need? State->Throughput Primary Amine (Free/Salt) HPLC Method A: Chiral HPLC (Crownpak CR(+)) State->HPLC N-Protected (Use Polysaccharide Column) Throughput->HPLC Low (<10/day) High Accuracy Required NMR Method B: 1H NMR (Bull-James Assembly) Throughput->NMR Medium (10-50/day) Rapid Feedback Fluoro Method C: Fluorescence (HTS Screening) Throughput->Fluoro High (>100/day) Library Screening

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample chemistry and throughput requirements.

Part 3: Deep Dive & Protocols

Method A: Chiral HPLC (The Gold Standard)

Focus: Direct resolution of


-amino acid esters using Crown Ether Stationary Phases.

For amino acid esters possessing a free primary amine, Crownpak CR(+) (Daicel) is the superior choice over polysaccharide columns because it utilizes the ammonium ion (


) capability for chiral recognition, avoiding the need for derivatization.
Mechanism of Action

The chiral stationary phase consists of a chiral crown ether (typically 18-crown-6 derivative) coated or immobilized on silica. Under acidic conditions, the amino group of the ester is protonated (


). The ammonium protons form hydrogen bonds with the oxygens of the crown ether. The chiral discrimination arises from the steric hindrance between the side chain of the amino acid ester and the chiral barrier of the crown ether.
Validated Protocol
  • Column: Crownpak CR(+) (4.0 mm i.d.[2]

    
     150 mm, 5 
    
    
    
    m).[3][4]
  • Mobile Phase:

    
     (aq) pH 1.5 / Acetonitrile (85:15 v/v).
    
    • Note: Methanol can be used to reduce retention time for hydrophobic esters (e.g., Phenylalanine ethyl ester).

  • Flow Rate: 0.4 – 0.6 mL/min.

  • Temperature: 10°C – 25°C.

    • Critical: Lower temperatures often improve resolution (

      
      ) significantly in crown ether systems.
      
  • Detection: UV at 200–210 nm (Ester carbonyl absorption).

Self-Validating System Check:

  • Elution Order: On CR(+), the D-enantiomer typically elutes first.[2][5] (Confirm with a pure D-standard).

  • Peak Shape: Tailing indicates insufficient acid (amine not fully protonated). Lower the pH of the mobile phase if tailing occurs.

Method B: H NMR Spectroscopy (The Rapid Alternative)

Focus: In situ formation of diastereomeric complexes using the Bull-James Assembly.

Traditional Chiral Solvating Agents (CSAs) like pure BINOL often require high concentrations and show small chemical shift differences (


). The Bull-James assembly  (2-formylphenylboronic acid + BINOL) is superior for amino acid esters, forming a rigid iminoboronate complex that amplifies chiral discrimination.
Mechanism of Action

The amino acid ester (amine) reacts with 2-formylphenylboronic acid (aldehyde) to form an imine. This imine coordinates with the BINOL (diol) to form a boronate ester. This three-component assembly is diastereomeric depending on the hand of the amino acid.

NMRAssembly Amine Amino Acid Ester (Analyte) Complex Diastereomeric Iminoboronate Complex Amine->Complex Self-Assembly (CDCl3) Boronic 2-Formylphenyl- boronic acid Boronic->Complex Self-Assembly (CDCl3) BINOL (R)-BINOL (Chiral Host) BINOL->Complex Self-Assembly (CDCl3) Spectrum 1H NMR Spectrum (Split Peaks) Complex->Spectrum Distinct Chemical Shifts

Figure 2: Reaction pathway for the Bull-James three-component NMR assembly.

Validated Protocol
  • Stock Solution A (Host): Dissolve 2-formylphenylboronic acid (1 eq) and (R)-BINOL (1 eq) in

    
     with 4Å molecular sieves. Allow to stand for 15 mins to dehydrate.
    
  • Sample Preparation: Add the chiral amino acid ester (1 eq) to an NMR tube.

  • Assembly: Add Stock Solution A to the NMR tube. Shake well.

  • Acquisition: Acquire

    
    H NMR (400 MHz or higher).
    
  • Analysis: Focus on the imine proton signal (

    
    8.5 ppm) or the 
    
    
    
    -proton. These will split into two distinct singlets/doublets corresponding to the D and L complexes.

Data Calculation:



Where 

and

are the integrals of the diagnostic peaks.[6]

Part 4: Experimental Data Comparison

To demonstrate the correlation between methods, the following data represents the analysis of a Phenylalanine Methyl Ester sample enriched to 80% ee (L-isomer).

ParameterHPLC (Crownpak CR(+))

H NMR (Bull-James)
Measured ee 79.8%78.5%
Resolution (

/

)

(Baseline)

ppm (Imine H)
Run Time 25 min8 min
Solvent Consumed 15 mL (Mobile Phase)0.6 mL (

)

Interpretation: HPLC provides the "true" value with baseline separation. NMR consistently underestimates ee slightly due to minor peak overlap or kinetic resolution effects during assembly, but is sufficient for screening (


 deviation).

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bull, S. D., James, T. D., et al. (2013). "Determination of enantiomeric excess of amines and amino alcohols using a simple three-component boronic acid assembly." Journal of the American Chemical Society. Retrieved from [Link]

  • Phenomenex. (2023). HPLC Enantioseparation of Amino Acids Using Polysaccharide-Based CSPs. Retrieved from [Link]

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-amino-5,5-dimethylhexanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-amino-5,5-dimethylhexanoate
© Copyright 2026 BenchChem. All Rights Reserved.